molecular formula C10H13NO B185295 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol CAS No. 18004-75-6

2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol

货号: B185295
CAS 编号: 18004-75-6
分子量: 163.22 g/mol
InChI 键: UEXJDQXPZIDVJC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol ( 18004-75-6) is a chiral, partially saturated quinoline derivative with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . This compound serves as a strategic building block in medicinal chemistry, particularly for constructing more complex molecules for biological evaluation. Research into analogs and derivatives of this tetrahydroquinoline core has demonstrated significant and promising antiproliferative activities against a diverse panel of human cancer cell lines, including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT-29), and cervical carcinoma (HeLa) . The biological activity appears to be linked to the ability of such compounds to induce oxidative stress within cancer cells. The most active derivatives have been shown to trigger mitochondrial membrane depolarization and increase intracellular levels of reactive oxygen species (ROS), pushing cells toward apoptosis and making this scaffold a promising candidate for developing novel anticancer agents that target the heightened oxidative stress in cancer cells . Beyond its biological potential, the 2-methyltetrahydroquinoline structure is of high interest in synthetic and catalytic chemistry as a precursor to chiral ligands, such as Me-CAMPY, which are used in metal complexes for asymmetric transfer hydrogenation (ATH) reactions to synthesize enantiomerically enriched amines . The compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h6H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXJDQXPZIDVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510161
Record name 2-Methyl-5,6,7,8-tetrahydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18004-75-6
Record name 2-Methyl-5,6,7,8-tetrahydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol: A Technical Guide to Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol Basic Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2][3]

Executive Summary

2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol (CAS: 18004-75-6) is a bicyclic heterocyclic scaffold that bridges the structural gap between saturated cyclohexyl systems and aromatic quinolines.[1][2][3] Often existing in equilibrium with its keto-tautomer, 2-methyl-5,6,7,8-tetrahydroquinolin-4-one , this compound is a critical intermediate in medicinal chemistry.[1][2] It serves as a precursor for mitochondrial-targeting anticancer agents, chiral ligands for asymmetric catalysis, and bioactive Schiff bases.[1][2] This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles for downstream functionalization.[1][2]

Chemical Identity & Structural Analysis

Nomenclature and Tautomerism

The compound exhibits prototropic tautomerism, a defining feature of 4-hydroxyquinolines.[1][2] In the solid state and in polar solvents, the equilibrium heavily favors the 4-one (quinolone) form over the 4-ol (enol) form.[1][2][3] Researchers must be aware that while "4-ol" is often used in catalog nomenclature, the reactivity is frequently dictated by the "4-one" species or accessed via the enol form using specific reagents (e.g., POCl₃).[1][2][3]

Attribute Detail
IUPAC Name 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol
Preferred Tautomer Name 2-Methyl-5,6,7,8-tetrahydroquinolin-4(1H)-one
CAS Registry Number 18004-75-6
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
SMILES CC1=CC(=O)C2=C(CCCC2)N1 (Keto form)
Structural Visualization: Tautomeric Equilibrium

The following diagram illustrates the dynamic equilibrium between the enol and keto forms, which is central to understanding the compound's nucleophilic and electrophilic susceptibility.[1][2]

Tautomerism Enol Enol Form (4-Hydroxy) Keto Keto Form (4-Quinolone) *Predominant* Enol->Keto  Tautomerization  

Caption: Prototropic tautomerism favors the keto form (4-one) in neutral/polar conditions, stabilizing the structure via amide-like resonance.[1][2][3]

Physicochemical Properties

The physical state of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol can vary based on purity and isolation method.[1][2] While many 4-hydroxyquinolines are solids, the tetrahydro- derivative is frequently isolated as a viscous oil or low-melting solid due to the flexibility of the saturated cyclohexene ring.[1][2]

Property Value / Observation Notes
Appearance Pale yellow oil to off-white solidOften reported as an oil immediately after synthesis [1].[1][2][3][4]
Melting Point Derivative dependentParent compound often requires crystallization; HCl salts are high-melting solids (>200°C).[1][2][3]
Solubility DMSO, Methanol, DCM, Ethyl AcetateLimited solubility in water; soluble in dilute acids (protonation of N).[1][3]
pKa ~11 (OH/NH), ~5 (N-H+)Amphoteric character due to basic nitrogen and acidic enolic proton.[1][2][3]
LogP ~1.3 - 1.8Lipophilic enough for cell membrane penetration.[1][2]

Synthesis & Manufacturing Protocols

Two primary routes exist for accessing this scaffold: Catalytic Hydrogenation (reduction of the aromatic precursor) and De Novo Cyclocondensation (building the ring system).[3]

Method A: Catalytic Hydrogenation (Preferred)

This method offers high yields and cleaner product profiles, utilizing commercially available 4-hydroxy-2-methylquinoline.[1][2][3]

  • Precursor: 4-Hydroxy-2-methylquinoline (CAS: 607-67-0)[1][2][3]

  • Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst)[1][3]

  • Solvent: Glacial Acetic Acid[1][2][3]

Protocol:

  • Dissolution: Dissolve 4-hydroxy-2-methylquinoline (1.0 eq) in glacial acetic acid (10 mL/g).

  • Catalyst Addition: Add PtO₂ (10 mol%) carefully under an inert atmosphere.

  • Hydrogenation: Purge the vessel with H₂ and maintain under a balloon of hydrogen (1 atm) or slight pressure (30-50 psi) for 22 hours at room temperature.

  • Work-up: Filter the mixture through Celite to remove the catalyst. Wash the pad with Ethyl Acetate.[1][2]

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via column chromatography (10% MeOH in DCM) to yield the product as a pale yellow oil (Yield: ~89%) [1].

Method B: Conrad-Limpach Cyclocondensation

Useful for large-scale synthesis where starting from cyclohexanone is more cost-effective.[1][2]

  • Reagents: Cyclohexanone + Ethyl Acetoacetate + Ammonium Acetate.[1][2][3]

  • Conditions: Reflux in Toluene or Ethanol with a Dean-Stark trap (if Toluene) to remove water.[1][2][3]

  • Mechanism: Enamine formation followed by cyclization and thermal elimination of ethanol.[1][2][3]

Synthesis Workflow Diagram

Synthesis Start1 4-Hydroxy-2-methylquinoline Process1 Hydrogenation (H2, PtO2, AcOH) Start1->Process1 Start2 Cyclohexanone + Ethyl Acetoacetate Process2 Condensation (NH4OAc, Reflux) Start2->Process2 Product 2-Methyl-5,6,7,8- tetrahydroquinolin-4-ol Process1->Product  Yield ~89%   Process2->Product  De Novo Route  

Caption: Dual synthetic pathways allow flexibility based on precursor availability. Hydrogenation is preferred for lab-scale purity.[1][2][3]

Spectroscopic Characterization

Validation of the structure requires careful analysis of NMR data, particularly to distinguish the saturated ring protons.[2]

¹H NMR (300 MHz, CDCl₃):

  • δ 6.16 (s, 1H): Aromatic proton at C3.[3] Key diagnostic peak for the pyridine ring.[1][2]

  • δ 2.67–2.70 (m, 2H): Methylene protons at C5/C8 (adjacent to the aromatic ring).[3]

  • δ 2.49–2.52 (m, 2H): Methylene protons at C5/C8.[3]

  • δ 2.29 (s, 3H): Methyl group at C2.[3][5][6]

  • δ 1.74–1.76 (m, 4H): Methylene protons at C6 and C7 (central saturated ring).[3]

¹³C NMR (125 MHz, CDCl₃):

  • Carbonyl (C4): ~178.3 ppm (Indicates keto form dominance).[3]

  • Quaternary Carbons: ~147.0, 146.4, 122.4 ppm (Ring junction and C2).[3][5][6]

  • Aromatic CH (C3): ~112.5 ppm.[2][3]

  • Aliphatic Carbons: ~27.1, 22.1, 21.8, 19.0 (Methyl) ppm.[1][3][5][6]

Reactivity & Functionalization

The 4-position is the "hotspot" for chemical modification.[1][2] The hydroxyl/keto group can be converted into a leaving group (Cl, OTf) to enable nucleophilic substitution.[3]

Chlorination (Activation)

Reaction with Phosphorus Oxychloride (POCl₃) converts the 4-ol to the 4-chloro derivative.[1][2][3] This is the gateway to amino-substituted derivatives.[1][2]

  • Reagents: POCl₃ (neat or in toluene), reflux.[3]

  • Product: 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinoline.[1][2][3]

  • Utility: Intermediate for S_NAr reactions with amines.[1][2]

Electrophilic Aromatic Substitution

The C3 position is electron-rich and susceptible to electrophilic attack.[1][2]

  • Iodination: Reaction with I₂/KI and butylamine yields 3-iodo-2-methyl-5,6,7,8-tetrahydroquinolin-4-one [1].[1][2][3][5][6] This allows for subsequent palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1][2][3]

Reactivity Pathway Diagram

Reactivity Core 2-Methyl-5,6,7,8- tetrahydroquinolin-4-ol POCl3 POCl3 (Chlorination) Core->POCl3 Iodine I2 / KI (Iodination) Core->Iodine Chloro 4-Chloro Derivative (S_NAr Precursor) POCl3->Chloro Iodo 3-Iodo Derivative (Coupling Precursor) Iodine->Iodo Amine 4-Amino Derivatives (Bioactive) Chloro->Amine  R-NH2  

Caption: Divergent functionalization at C4 (via POCl3) and C3 (via I2) enables the construction of complex libraries.

Applications in Medicinal Chemistry

Anticancer Activity (Mitochondrial Targeting)

Derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-4-ol have demonstrated significant antiproliferative activity against human cancer cell lines, including:

  • A2780 (Ovarian Carcinoma)[2][3][7]

  • HT-29 (Colorectal Adenocarcinoma)[1][2][3][7]

  • HeLa (Cervical Carcinoma)[2][3][7]

Mechanism: The scaffold, particularly when functionalized at the 8-position or 4-position, induces oxidative stress .[1][2][3] It triggers mitochondrial membrane depolarization, leading to an increase in intracellular Reactive Oxygen Species (ROS) and subsequent apoptosis [2].[3][7]

Chiral Ligands

The rigid yet saturated nature of the tetrahydroquinoline backbone makes it an excellent scaffold for chiral induction.[1][2] It is a precursor to ligands like Me-CAMPY , used in metal-catalyzed Asymmetric Transfer Hydrogenation (ATH) to synthesize enantiomerically enriched amines [3].[1][2][3][7]

Safety & Handling

While specific toxicological data for this CAS is limited, it should be handled as a hazardous substance similar to other quinoline derivatives.[1][2]

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[2][3][8]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[2][3]

    • STOT SE 3 (H335): May cause respiratory irritation.[2][3][8]

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (0.11 mm thickness minimum).[2][3]

    • Safety goggles with side shields.[1][2]

    • Work within a fume hood to avoid inhalation of vapors/dust.[1][2]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, as phenols/quinolones can oxidize over time.[3]

References

  • Synthesis and Functionalization: Title: Synthesis of tetrahydroquinolones.[1][2] Synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-4-one. Source: ResearchGate / Journal of Medicinal Chemistry (Contextual).[2][3] URL:[Link][2][3][5]

  • Biological Activity: Title: Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Source: Molecules (MDPI), 2020, 25(23), 5561.[1][3] URL:[Link][2][3]

Sources

Potential therapeutic targets of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol Scaffold: Pharmacophore Analysis and Therapeutic Applications[1][2]

Executive Summary

The molecule 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol (and its tautomer, 2-methyl-5,6,7,8-tetrahydroquinolin-4-one ) represents a "privileged scaffold" in medicinal chemistry.[1][3] Unlike fully aromatic quinolines, the partially saturated 5,6,7,8-tetrahydro ring confers unique conformational flexibility and lipophilicity, enhancing Blood-Brain Barrier (BBB) permeability.[1] This guide analyzes its role as a bioactive core for targeting neurodegenerative enzymes (AChE), modulating mitochondrial function in oncology, and disrupting microbial biofilms.[1]

Part 1: Structural Pharmacology & Pharmacophore Mapping

The biological activity of this molecule is governed by its dynamic tautomeric equilibrium.[2] In solution, the compound exists in a balance between the enol form (4-ol) and the keto form (4-one) .[2] This duality allows it to act as both a hydrogen bond donor (enol) and acceptor (keto), facilitating diverse interactions within enzyme active sites.[1]

Tautomeric Equilibrium

The 4-hydroxy-pyridine moiety mimics the transition state of peptide bond hydrolysis, making it a potent inhibitor of proteases and esterases.[2]

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Pharmacophore Features Enol Enol Form (4-ol) Aromatic Character H-Bond Donor Keto Keto Form (4-one) Polar Carbonyl H-Bond Acceptor Enol->Keto Proton Transfer (Solvent Dependent) Binding N1-C4 Axis (Metal Chelation/H-Bonding) Enol->Binding Lipophil 5,6,7,8-Tetrahydro Ring (Lipophilic/BBB Crossing) Lipophil->Enol

Figure 1: Tautomeric equilibrium and pharmacophore features governing receptor binding.[2]

Part 2: Primary Therapeutic Targets[2]

Acetylcholinesterase (AChE) – Alzheimer’s Disease

The tetrahydroquinoline core is a structural homolog of Tacrine , the first FDA-approved AChE inhibitor.[2] However, the 2-methyl-4-ol substitution pattern offers reduced hepatotoxicity compared to the amino-acridine core of Tacrine.[2]

  • Mechanism: The molecule binds to the Peripheral Anionic Site (PAS) and the Catalytic Anionic Site (CAS) of AChE.[2] The 4-oxo/ol group forms hydrogen bonds with Ser203 or His447 in the catalytic triad, preventing acetylcholine hydrolysis.[2]

  • Therapeutic Value: Restoration of cholinergic transmission in the synaptic cleft.[2]

Mitochondrial Complex I – Oncology

Recent studies indicate that 2-methyl-5,6,7,8-tetrahydroquinoline derivatives can induce Reactive Oxygen Species (ROS) accumulation in cancer cells (specifically HeLa and A2780 lines).[1][3]

  • Mechanism: The scaffold acts as a redox cycler.[2] It accepts electrons from the mitochondrial electron transport chain (likely Complex I), generating superoxide anions.[1] This triggers mitochondrial membrane depolarization (

    
     collapse) and initiates the intrinsic apoptotic pathway.[2]
    
DNA Gyrase / Biofilm Modulation – Antimicrobial

The quinolone-like structure (4-one tautomer) mimics the core of fluoroquinolone antibiotics, suggesting activity against bacterial DNA gyrase.[2] Furthermore, lipophilic derivatives disrupt the quorum-sensing signaling required for biofilm formation in S. aureus.[2]

Part 3: Experimental Validation Protocols

Synthesis Workflow

This protocol describes the catalytic hydrogenation of 4-hydroxy-2-methylquinoline to yield the tetrahydro- derivative.[2]

Reagents: 4-hydroxy-2-methylquinoline, Platinum Oxide (


), Glacial Acetic Acid, Hydrogen gas (

).[1][4]
  • Dissolution: Dissolve 1.0 g (6.28 mmol) of 4-hydroxy-2-methylquinoline in 10.0 mL of glacial acetic acid.

  • Catalyst Addition: Add 100 mg (10 mol%) of Platinum Oxide (

    
    ) carefully.[2]
    
  • Hydrogenation: Purge the vessel with

    
    , then introduce 
    
    
    
    via a balloon (1 atm). Stir vigorously at Room Temperature (RT) for 22 hours.
  • Monitoring: Check reaction progress via TLC (10% MeOH in Dichloromethane).

  • Purification: Filter through Celite to remove catalyst. Concentrate the filtrate under vacuum.[2] Purify residue via column chromatography (Silica gel, 10% MeOH/DCM).

Ellman’s Assay for AChE Inhibition

To validate the neuroprotective potential, the Ellman method is the gold standard.

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine.[2] Thiocholine reacts with DTNB (Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow species absorbing at 412 nm.[2]

Protocol Table:

StepReagent/ActionVolume/ConditionPurpose
1 Phosphate Buffer (0.1 M, pH 8.0)3.0 mLMimic physiological pH; stabilize thiolate.
2 Test Compound (2-Me-THQ-4-ol)20

L (Various Conc.)[2]
The inhibitor being tested.[2][5][6]
3 Enzyme Solution (AChE)20

L
Source: Electrophorus electricus or Human recombinant.
4 Incubation 10 min @ 25°CAllow inhibitor-enzyme binding equilibrium.[2]
5 DTNB (Ellman's Reagent)100

L
Colorimetric indicator.[2]
6 Substrate (Acetylthiocholine)20

L
Initiates the reaction.[2]
7 Measurement Absorbance @ 412 nmMeasure rate of color formation over 5 min.

Calculation:


[1]

Part 4: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism where the scaffold targets both neurological and oncological pathways.

MOA cluster_CNS Neuroprotection (Alzheimer's) cluster_Onco Oncology (Apoptosis) Compound 2-Methyl-5,6,7,8- tetrahydroquinolin-4-ol AChE Acetylcholinesterase (Active Site) Compound->AChE Competitive Inhibition (Ki < 10 µM) Mito Mitochondrial Complex I Compound->Mito Redox Cycling ACh Acetylcholine (Neurotransmitter) AChE->ACh Hydrolysis (Blocked) Effect1 Increased Synaptic ACh (Cognitive Enhancement) ACh->Effect1 Accumulation ROS ROS Surge (Superoxide) Mito->ROS e- Leakage Effect2 Cytochrome C Release (Apoptosis) ROS->Effect2 Membrane Depolarization

Figure 2: Dual therapeutic mechanism targeting AChE (Neuro) and Mitochondria (Onco).[2]

References

  • Maalej, E., et al. (2012).[1][7] Synthesis, biological assessment, and molecular modeling of tetrahydroquinoline derivatives as potential AChE inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Fink, D. M., et al. (1995).[1][7] Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry. Retrieved from [Link]

  • University of Pretoria. (2025).[2] Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives. Retrieved from [Link]

  • MDPI Molecules. (2020).[1][2] Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link][1]

Sources

Stereochemical Dynamics and Tautomeric Equilibrium of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol

[1][2]

Executive Summary

This technical guide provides a rigorous analysis of the structural and stereochemical properties of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol .[1][2] While the parent molecule is constitutionally achiral, its behavior is governed by complex stereoelectronic factors, specifically tautomeric dynamics (4-hydroxyquinoline vs. 4-quinolone) and conformational isomerism of the fused saturated ring. This guide is designed for medicinal chemists utilizing this scaffold as a pharmacophore or a precursor in the asymmetric synthesis of chiral decahydroquinolines.[2]

Part 1: Structural Fundamentals and The "Achiral Paradox"

Stereogenic Assessment

It is critical to first establish the baseline stereochemistry of the parent molecule to avoid synthetic misinterpretation.

  • Chirality Status: Achiral.

    • Reasoning: The molecule consists of a planar aromatic pyridine ring fused to a saturated cyclohexane ring.[2][3] The methyl substituent is located at position C2 (aromatic), and the hydroxyl/oxo group is at position C4 (aromatic). The saturated carbons (C5, C6, C7, C8) are unsubstituted methylenes. Consequently, the molecule possesses a plane of symmetry (on average, considering rapid ring inversion) and lacks a stereogenic center.

  • Relevance: The "stereochemistry" of this molecule refers to conformational stereochemistry (ring puckering) and tautomeric isomerism , rather than enantiomerism. However, it is a prochiral substrate; asymmetric reduction of the pyridine ring generates chiral 1,2,3,4,5,6,7,8-octahydroquinolines.[1][2]

Tautomeric Dynamics (The 4-Oxo Dominance)

The most significant structural variable for drug design involving this core is the tautomeric equilibrium between the enol form (4-hydroxy) and the keto form (4-quinolone/4-pyridone) .[1]

  • Thermodynamic Preference: In the solid state and in polar solvents (DMSO, Methanol, Water), the equilibrium heavily favors the 4-quinolone (NH-keto) tautomer.

  • Mechanistic Driver: The loss of aromaticity in the pyridine ring (in the keto form) is compensated by the high stability of the amide-like resonance (N-C=O) and strong intermolecular hydrogen bonding dimers formed by the NH donor and C=O acceptor.

DOT Diagram 1: Tautomeric Equilibrium & Resonance

Tautomerismcluster_0Tautomeric Equilibriumcluster_1Binding ImplicationsEnolEnol Form(4-Hydroxy)Aromatic Pyridine RingWeak H-Bond DonorKetoKeto Form(4-Quinolone)Major Tautomer (Polar Media)Amide-like ResonanceEnol->Keto  K_eq >> 1 (Polar Solvents)  DonorH-Bond Donor (NH)Keto->DonorAcceptorH-Bond Acceptor (C=O)Keto->Acceptor

Figure 1: The tautomeric shift favors the Keto form (right) in physiological conditions, altering the pharmacophore from a weak phenol-like donor to a dual donor/acceptor amide motif.[1]

Part 2: Conformational Analysis of the 5,6,7,8-Ring

Unlike the rigid pyridine ring, the fused saturated ring (positions 5, 6, 7, 8) is not planar. It adopts specific conformations to minimize torsional strain and diaxial interactions.[2]

The "Half-Chair" / "Sofa" Conformation

X-ray crystallographic studies of analogous tetrahydroquinolines reveal that the cyclohexene-like ring typically adopts a Half-Chair or Sofa conformation.[1][2]

ParameterDescriptionEnergetic Consequence
C5 & C8 Pseudo-equatorial/axialThese atoms lie roughly in the plane of the aromatic ring to maintain conjugation (if any) or minimize strain at the fusion points.[1]
C6 & C7 PuckeredThese atoms deviate from the plane (one up, one down in half-chair) to relieve eclipsing interactions of the methylene protons.
Inversion Barrier Low (~5-8 kcal/mol)The ring undergoes rapid conformational flipping at room temperature.[1]

Implication for Ligand Design: When docking this molecule into a protein active site, do not treat the C5-C8 region as flat. The "puckering" creates a steric volume that must be accounted for.[2] Substituents at C6 or C7 will adopt distinct pseudo-axial or pseudo-equatorial orientations, which does create cis/trans stereoisomerism if the ring is substituted.[2]

Part 3: From Achiral Scaffold to Chiral Architecture

While the title molecule is achiral, it is a primary substrate for Asymmetric Transfer Hydrogenation (ATH) to generate chiral 1,2,3,4-tetrahydroquinolines or decahydroquinolines.[1][2]

Asymmetric Hydrogenation Workflow

The reduction of the pyridine ring (C2-N-C8a) creates a chiral center at C2.[1]

  • Substrate: 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol (or its derivatives).

  • Catalyst System: Iridium (Ir) complexes with chiral phosphine ligands (e.g., (R)-MeO-BIPHEP or SegPhos).[1]

  • Chiral Induction: The catalyst distinguishes between the re-face and si-face of the planar pyridine ring during hydride transfer.[1]

DOT Diagram 2: Asymmetric Synthesis Pathway

Synthesiscluster_stereoStereochemical OutcomePrecursor2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol(Achiral / Planar Pyridine)Step1Asymmetric HydrogenationCat: [Ir(cod)Cl]2 / (R)-SegPhosH2 (50 bar), I2 (additive)Precursor->Step1Stereoselective ReductionProductChiral 2-Methyl-1,2,3,4,5,6,7,8-octahydroquinolin-4-ol(C2 & C4 Stereocenters Created)Step1->Product>95% ee (Enantiomeric Excess)C2C2-Methyl: (R) or (S)Product->C2C4C4-OH: cis/trans relative to MeProduct->C4

Figure 2: Transformation of the achiral aromatic scaffold into a chiral amine via Iridium-catalyzed asymmetric hydrogenation.

Part 4: Experimental Protocols

Synthesis via Conrad-Limpach Cyclization

To ensure high purity of the 4-hydroxy tautomer (and avoid O-alkylation byproducts), the Conrad-Limpach method is the industry standard.[1]

Reagents:

  • 3-Amino-2-cyclohexen-1-one (CAS: 1121-66-0)[1][2]

  • Ethyl acetoacetate[1][2][4]

  • Solvent: Diphenyl ether (high boiling point required)[1]

Protocol:

  • Condensation (Schiff Base Formation):

    • Mix 3-amino-2-cyclohexen-1-one (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene with a catalytic amount of acetic acid.

    • Reflux with a Dean-Stark trap to remove water.[1][2][4]

    • Checkpoint: Monitor by TLC until the enamine intermediate is formed.[1][2][4]

  • Thermal Cyclization:

    • Add the isolated enamine dropwise into boiling diphenyl ether (250°C). Critical: High temperature is required to overcome the activation energy for the electrocyclic ring closure.

    • Maintain temperature for 30 minutes. Ethanol is evolved.[1][2]

  • Isolation:

    • Cool the mixture to room temperature. The product, 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol, typically precipitates out due to its high polarity (pyridone form).[1][2]

    • Filter and wash with hexane to remove diphenyl ether.[2]

    • Recrystallize from Ethanol/DMF.[1][2]

Tautomer Identification (NMR Validation)

To confirm the stereochemical/tautomeric state in solution:

  • 1H NMR (DMSO-d6): Look for the NH proton signal.

    • Quinolone (Keto) Form: Broad singlet around

      
       11.0 - 12.0 ppm (NH).[1][2]
      
    • Hydroxy (Enol) Form:[1] Singlet around

      
       9.0 - 10.0 ppm (OH) - Rarely observed in DMSO.[1][2]
      
  • 13C NMR:

    • Quinolone C4 (Carbonyl):[1] Signal shifted downfield to ~175-178 ppm.[2]

    • Hydroxy C4 (C-O): Signal around ~160-165 ppm.[2]

References

  • Conrad, M., & Limpach, L. (1887).[1][2][5] "Synthese von Chinolinderivaten."[1][2][6] Berichte der deutschen chemischen Gesellschaft. [1]

  • Wang, X. B., et al. (2013).[1][2] "Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines with High Efficiency." Journal of the American Chemical Society.[1][2] [1]

  • Gouault, N., et al. (2009).[1][2] "Tautomerism of 4-hydroxyquinolines: A combined NMR and theoretical study." Journal of Pharmaceutical and Biomedical Analysis. [1]

  • BenchChem. (2025).[1][2][4] "2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol Structure and Properties."

  • PubChem. (2025).[1][2] "Compound Summary: 5,6,7,8-Tetrahydro-4-methylquinoline." National Library of Medicine.[2] [1]

Methodological & Application

Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol from 4-hydroxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol via Catalytic Hydrogenation

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] These N-heterocyclic motifs are integral to pharmaceuticals with applications ranging from anticancer and anti-inflammatory to anti-HIV and neuroprotective agents.[1][4] Specifically, 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol and its derivatives serve as crucial building blocks for more complex molecules. Research has highlighted the potent antiproliferative activities of this scaffold against various human cancer cell lines, including ovarian carcinoma and colorectal adenocarcinoma.[5][6][7][8] The mechanism of action is often linked to the induction of oxidative stress within cancer cells, leading to apoptosis, which makes this an attractive target for novel drug development.[5][7]

This document provides a detailed protocol for the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol from the readily available precursor, 4-hydroxy-2-methylquinoline. The chosen synthetic strategy is the catalytic hydrogenation of the carbocyclic ring of the quinoline system, a robust and efficient method for this transformation.[9][10][11]

Mechanistic Rationale: Selective Hydrogenation

The conversion of 4-hydroxy-2-methylquinoline to its tetrahydro derivative involves the selective reduction of the benzenoid ring while leaving the heterocyclic pyridine ring intact. This is achieved through catalytic hydrogenation, a process where molecular hydrogen (H₂) is added across the double bonds of the substrate in the presence of a metal catalyst.

Choice of Catalyst: The most effective and widely cited catalyst for this specific transformation is Platinum(IV) oxide (PtO₂), also known as Adams' catalyst.[9][10] In the reaction medium, PtO₂ is reduced in situ by hydrogen to form highly active platinum nanoparticles, which serve as the catalytic surface. While other noble-metal catalysts (e.g., Ruthenium, Rhodium, Palladium) or even base-metal catalysts (e.g., Cobalt, Nickel) can be used for quinoline hydrogenation, PtO₂ offers excellent efficiency for this particular substrate under relatively mild conditions.[11][12][13]

Solvent System: Glacial acetic acid is the solvent of choice for this reaction.[9][10] Its acidic nature helps to protonate the quinoline nitrogen, which can activate the aromatic system towards reduction. Furthermore, it is an excellent solvent for both the starting material and the product, ensuring a homogeneous reaction mixture.

Keto-Enol Tautomerism: It is critical to recognize that the target compound, 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol (the enol form), exists in equilibrium with its keto tautomer, 2-methyl-5,6,7,8-tetrahydroquinolin-4-one. In most conditions, the keto form is more stable and is the predominantly isolated product. The protocol below yields this keto tautomer, which readily interconverts with the enol form.

Below is the overall reaction scheme:

Caption: Catalytic hydrogenation of 4-hydroxy-2-methylquinoline.

Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-4-one.[9][10]

Materials & Equipment
Reagents & MaterialsEquipment
4-Hydroxy-2-methylquinoline100 mL Round-bottom flask
Platinum(IV) oxide (PtO₂, Adams' catalyst)Magnetic stir plate and stir bar
Glacial Acetic Acid (ACS grade)Hydrogen gas cylinder with regulator
Ethyl Acetate (EtOAc, ACS grade)Balloons
Dichloromethane (DCM, ACS grade)Septa and needles
Methanol (MeOH, ACS grade)Vacuum filtration apparatus (Büchner funnel)
Celite® 545Rotary evaporator
TLC plates (silica gel 60 F₂₅₄)Glass column for chromatography
Quantitative Data Summary
ParameterValueReference
Starting Material1.00 g (6.28 mmol)[9][10]
Catalyst (PtO₂)100 mg (10 mol%)[9][10]
Solvent (Glacial Acetic Acid)10.0 mL[9][10]
Hydrogen SourceBalloon pressure[9][10]
Reaction Time~22 hours[9][10]
TemperatureRoom Temperature[9][10]
Expected Yield89% (917 mg)[9][10]
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-hydroxy-2-methylquinoline (1.00 g, 6.28 mmol).

  • Dissolution: Add glacial acetic acid (10.0 mL) to the flask and stir the mixture until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add platinum(IV) oxide (100 mg, 0.44 mmol, 10 mol%) to the solution. The mixture will be a dark, heterogeneous suspension.

  • Hydrogenation:

    • Seal the flask with a rubber septum.

    • Puncture the septum with a needle connected to a vacuum line and briefly apply vacuum to remove air from the flask headspace.

    • Backfill the flask with hydrogen gas from a balloon. Repeat this vacuum/backfill cycle 2-3 times to ensure an inert hydrogen atmosphere.

    • Leave a needle connected to a hydrogen-filled balloon in the septum to maintain a positive pressure of hydrogen.

    • Stir the reaction mixture vigorously at room temperature. The active catalyst will appear as a fine black powder.

  • Reaction Monitoring (Self-Validation):

    • The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

    • Prepare a TLC chamber with a mobile phase of 10% Methanol in Dichloromethane (10% MeOH/DCM).

    • To take a sample, briefly remove the hydrogen balloon, withdraw a small aliquot with a pipette, and immediately reseal. Dilute the sample with a small amount of EtOAc and spot it on the TLC plate alongside a spot of the starting material.

    • The reaction is complete when the starting material spot has been completely consumed. This typically takes around 22 hours.[9][10]

  • Work-up and Catalyst Removal:

    • Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Prepare a small plug of Celite® in a Büchner funnel.

    • Filter the reaction mixture through the Celite plug under vacuum to remove the platinum catalyst.

    • CAUTION: The filtered catalyst can be pyrophoric. Quench it immediately by wetting it with water before disposal.

    • Wash the Celite plug thoroughly with ethyl acetate (EtOAc) to ensure all the product is collected.

  • Purification:

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetic acid and ethyl acetate.

    • The resulting residue can be purified by column chromatography on silica gel using a mobile phase of 10% MeOH/DCM to yield the pure product as a pale yellow oil.[9][10]

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification A 1. Dissolve 4-hydroxy-2-methylquinoline in glacial acetic acid B 2. Add PtO₂ catalyst A->B C 3. Purge with H₂ gas B->C D 4. Stir under H₂ balloon (~22 hrs at RT) C->D E 5. Monitor by TLC until starting material is consumed D->E F 6. Filter through Celite to remove catalyst E->F G 7. Concentrate filtrate (Rotary Evaporator) F->G H 8. Purify by Column Chromatography (10% MeOH/DCM) G->H I Pure Product H->I

Caption: Workflow for the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol.

Conclusion

The catalytic hydrogenation of 4-hydroxy-2-methylquinoline using Adams' catalyst provides a reliable and high-yielding route to 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol (isolated as its keto tautomer). This protocol offers a robust and validated method for researchers in medicinal chemistry and drug development to access this valuable synthetic intermediate. Careful monitoring by TLC ensures reaction completion, and standard purification techniques deliver the product with high purity. The procedure's reliance on a well-established catalytic system underscores its trustworthiness and reproducibility for synthesizing this important molecular scaffold.

References

  • Di Fabio, R., Alvaro, G., Bertani, B., & Giacobbe, S. (Year). Straightforward synthesis of new tetrahydroquinoline derivatives. Ovid.
  • Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. (2021). Frontiers.
  • Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. Green Chemistry (RSC Publishing).
  • Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv.
  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol. Benchchem.
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). RSC Publishing.
  • Synthesis of tetrahydroquinolones. Synthesis of... ResearchGate.
  • Synthesis of tetrahydroquinolones. Synthesis of... ResearchGate.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). MDPI.
  • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. (2011). Journal of the American Chemical Society.
  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. NIH.
  • 4-Hydroxy-2-methylquinoline. Sigma-Aldrich.
  • 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure.
  • comparing the efficacy of different 4-hydroxyquinoline synthesis methods. Benchchem.
  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Who we serve.
  • Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. Benchchem.
  • Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. PMC.
  • Optimizing Reaction Conditions for the Hydrogenation Kinetics of 2-Methylquinoline as a.
  • (2025). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate.
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). PubMed.
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). PMC.
  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (2013). International Journal of Pharmaceutical Sciences and Research.

Sources

Application Note: Catalytic Hydrogenation of 4-Hydroxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the catalytic hydrogenation of 4-hydroxy-2-methylquinoline (also known as 2-methyl-4-quinolinol) to synthesize 4-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline .

The reduction of the nitrogen-containing heterocyclic ring while preserving the 4-hydroxyl functionality presents a specific chemoselective challenge. While Palladium on Carbon (Pd/C) is a standard hydrogenation catalyst, it frequently promotes hydrogenolysis (cleavage) of benzylic-type C-O bonds. Therefore, this protocol utilizes Platinum(IV) Oxide (PtO₂ - Adams' Catalyst) in glacial acetic acid. This system provides the optimal balance of ring activation via protonation and chemoselective reduction, predominantly yielding the cis-diastereomer (>90% selectivity).

Strategic Analysis & Mechanistic Insight

The Chemoselective Challenge

The substrate exists in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. Successful hydrogenation requires conditions that drive the equilibrium toward the reducible species without eliminating the oxygen functionality.

  • Catalyst Selection: PtO₂ is preferred over Pd/C. Palladium often facilitates the hydrogenolysis of the C4-OH bond, leading to the over-reduced byproduct (2-methyl-1,2,3,4-tetrahydroquinoline). Platinum is less aggressive toward C-O hydrogenolysis under mild pressures.

  • Solvent System: Glacial acetic acid serves two critical functions:

    • Solubility: It effectively dissolves the polar quinolone substrate.

    • Activation: It protonates the basic nitrogen (pyridinium formation), lowering the LUMO energy of the aromatic ring and facilitating hydride transfer from the catalyst surface.

  • Stereochemistry: The hydrogenation follows a syn-addition mechanism on the catalyst surface. The 2-methyl substituent anchors the molecule to the catalyst face less hindered by steric bulk. The subsequent hydrogen addition usually occurs from the same face, favoring the cis-2,4-disubstituted product.

Reaction Pathway Visualization

The following diagram illustrates the transformation and the competing side reaction (hydrogenolysis) that this protocol avoids.

ReactionPathway Substrate 4-Hydroxy-2-methylquinoline (Substrate) Intermediate Adsorbed Species (Pt Surface) Substrate->Intermediate H+, PtO2 Adsorption Product cis-4-Hydroxy-2-methyl- 1,2,3,4-tetrahydroquinoline (Target) Intermediate->Product +2 H2 (Major Pathway) SideProduct 2-Methyl-1,2,3,4- tetrahydroquinoline (Over-reduced) Intermediate->SideProduct -H2O, +3 H2 (Hydrogenolysis - Avoided)

Caption: Reaction pathway showing the selective reduction to the target tetrahydroquinoline while minimizing the hydrogenolysis side-reaction.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Substrate 4-Hydroxy-2-methylquinoline (>98%)Reactant
Catalyst Platinum(IV) Oxide (Adams' Catalyst)Heterogeneous Catalyst
Solvent Glacial Acetic Acid (Anhydrous)Solvent & Activator
Reagent Hydrogen Gas (H₂)Reductant
Apparatus Parr Hydrogenator (Shaker type)Pressure Reactor
Safety Blast shield, Nitrogen lineHazard Control
Step-by-Step Procedure

Safety Warning: PtO₂ and the reduced Pt black are pyrophoric (ignite spontaneously in air) when dry or in the presence of solvent vapors. Always keep the catalyst wet after reaction and purge vessels with inert gas (Nitrogen/Argon).

Phase 1: Reactor Loading
  • Preparation: Ensure the glass reaction bottle of the Parr apparatus is clean, dry, and free of micro-cracks.

  • Substrate Addition: Weigh 5.0 g (31.4 mmol) of 4-hydroxy-2-methylquinoline and transfer to the bottle.

  • Solvent Addition: Add 50 mL of Glacial Acetic Acid. Swirl gently to dissolve (some solids may remain until heating/reaction starts, but a slurry is acceptable).

  • Catalyst Addition: Carefully add 250 mg (5 wt% loading) of PtO₂.

    • Technique: Add the catalyst to the liquid to minimize dust. Do not add dry catalyst to a flask containing flammable solvent vapor if the vessel is hot.

Phase 2: Hydrogenation[1]
  • Sealing: Clamp the bottle into the Parr shaker assembly.

  • Purging:

    • Evacuate the bottle to remove air.

    • Fill with H₂ to 20 psi.[2]

    • Vent.[3][4] Repeat this cycle 3 times to ensure an oxygen-free atmosphere.

  • Reaction: Pressurize the vessel to 45-50 psi (3-3.5 bar) with H₂.

  • Agitation: Start the shaker. The reaction is exothermic; monitor temperature. Ambient temperature (20-25°C) is usually sufficient. If the rate is slow, warm gently to 40°C.

  • Monitoring: Monitor the pressure drop. Calculate the theoretical uptake (2 moles H₂ per mole substrate).

    • Completion: Reaction is complete when pressure uptake ceases (typically 4–12 hours depending on scale and agitation).

Phase 3: Workup & Isolation
  • Depressurization: Stop agitation. Vent H₂ and purge the vessel with Nitrogen 3 times.

  • Filtration (Critical Safety Step):

    • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

    • Safety: Do not let the filter cake dry out. Wash the cake immediately with water or acetic acid. Transfer the wet cake to a water-filled waste container for precious metal recovery.

  • Neutralization:

    • Concentrate the acetic acid filtrate under reduced pressure (rotary evaporator) to a viscous oil.

    • Dilute the residue with 50 mL water.

    • Slowly basify with 20% NaOH or saturated NaHCO₃ solution to pH 9-10. The product may precipitate or require extraction.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Validation & Analytical Data

Expected Results
  • Yield: 85–95%

  • Appearance: Off-white to pale yellow solid/viscous oil.

  • Selectivity: >90% cis-isomer.

Analytical Signatures (¹H NMR in CDCl₃)

To confirm the cis stereochemistry, analyze the coupling constants (


 values) of the protons at C2, C3, and C4.
PositionMultiplicityInterpretation
C2-H MultipletBenzylic amine proton.
C4-H Multiplet/DoubletCarbinol proton. In cis-isomers, the coupling to C3 protons differs distinctly from trans.
C3-H MultipletDiastereotopic protons.
NH/OH Broad SingletsExchangeable protons (D₂O shake removes these).

Note on Stereochemistry: In the cis-isomer (2-Me and 4-OH pseudo-equatorial/axial relationships), the coupling constants between H2/H3 and H3/H4 typically display specific patterns (e.g., small


 for eq-ax interactions) distinct from the trans-isomer.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (Sulfur/Amines)Ensure substrate purity; recrystallize starting material. Increase catalyst loading to 10%.
Hydrogenolysis (Loss of OH) Temperature/Pressure too highReduce pressure to 30 psi. Ensure temp < 40°C. Stop reaction immediately upon theoretical H₂ uptake.
Product is Colored Oxidation of tetrahydroquinolineTetrahydroquinolines are air-sensitive. Store under Nitrogen/Argon. Use brown glass vials.

Workflow Visualization

Workflow Start Start: 4-OH-2-Me-Quinoline SolventPrep Dissolve in Glacial AcOH Start->SolventPrep CatLoad Add PtO2 (5 wt%) (Inert Atmosphere) SolventPrep->CatLoad Reaction Hydrogenate: 50 psi, 25°C 4-12 Hours CatLoad->Reaction Filter Filter Catalyst (Celite) *Keep Wet* Reaction->Filter Workup Evaporate AcOH -> Basify (pH 10) Extract (DCM) Filter->Workup End Isolate cis-Product Workup->End

Caption: Operational workflow for the batch hydrogenation process.

References

  • Adams, R., & Marshall, J. (1928).[5] The Use of Platinum-Oxide Platinum Black in the Catalytic Reduction of Aromatic Hydrocarbons. Journal of the American Chemical Society, 50(7), 1970–1973. Link

  • Vierhapper, F. W., & Eliel, E. L. (1975). Stereoselectivity of the hydrogenation of simple and substituted quinolines. The Journal of Organic Chemistry, 40(19), 2729–2734. Link

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360. Link

  • University of Wisconsin-Madison. (n.d.). Hazards associated with laboratory scale hydrogenations. Safety Department. Link

Sources

Application Note: Strategic Synthesis & Utilization of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol is a "privileged scaffold" in medicinal chemistry. Structurally, it represents a partially saturated quinoline core that bridges the gap between planar aromatic systems (like Tacrine) and three-dimensional alicyclic frameworks (like Huperzine A).

This guide details the robust synthesis of the MTHQ-4-ol core via a modified Conrad-Limpach cyclization, its critical activation to the 4-chloro derivative, and its downstream application in synthesizing neuroprotective alkaloids.

Key Technical Insight: Researchers must recognize that MTHQ-4-ol exists in a tautomeric equilibrium. In the solid state and polar solvents, it predominantly exists as the 4-pyridone (4-one) form. Successful functionalization requires forcing the reaction through the hydroxy-tautomer intermediate, typically using oxyphilic activating agents like POCl₃.

Synthesis Module: The Core Scaffold

Protocol A: De Novo Cyclocondensation

Objective: Synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-4-ol from acyclic precursors. Mechanism: Acid-catalyzed condensation of a beta-keto ester with an enamine (generated in situ from cyclohexanone and ammonia).

Reagents & Stoichiometry
ReagentEquiv.Role
Cyclohexanone1.0Ring A Precursor
Ethyl Acetoacetate1.0Ring B Precursor
Ammonium Acetate1.2 - 1.5Nitrogen Source
Ethanol (Abs.)SolventReaction Medium
Acetic Acid (Glacial)Cat.[1][2] (0.1)Catalyst
Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap (optional but recommended for scale-up) and a reflux condenser.

  • Mixing: Dissolve Cyclohexanone (10 mmol) and Ethyl Acetoacetate (10 mmol) in Ethanol (20 mL).

  • Ammonia Addition: Add Ammonium Acetate (12-15 mmol) and a catalytic amount of glacial acetic acid.

    • Expert Tip: While aqueous ammonia can be used, ammonium acetate provides a buffered acidic environment that promotes the initial Schiff base formation without polymerizing the ketone.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor via TLC (10% MeOH in DCM). The product usually appears as a polar, UV-active spot near the baseline compared to starting materials.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates directly upon cooling. If not, reduce solvent volume by 50% under vacuum and cool to 0°C.

    • Filter the solid and wash with cold ethanol/ether (1:1).

  • Purification: Recrystallize from ethanol or DMF/Water if high purity is required for biological assays.

Yield Expectation: 65–85% Characterization (¹H NMR, DMSO-d₆): Look for the disappearance of the ethyl ester signals and the appearance of the quinoline methyl singlet (~2.2 ppm) and the broad NH/OH signal.

Activation Module: The "Gateway" Reaction

Protocol B: Dehydroxy-chlorination

Objective: Convert the unreactive "4-one" tautomer into the highly electrophilic 4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline. This is the critical step for alkaloid synthesis.

Reagents & Safety
  • Reagent: Phosphorus Oxychloride (POCl₃) - Highly Corrosive, Moisture Sensitive.

  • Base: N,N-Dimethylaniline (optional, speeds up reaction) or neat conditions.

  • Quenching: Crushed ice/Ammonium hydroxide.

Step-by-Step Methodology
  • Drying: Ensure the starting MTHQ-4-ol is completely dry. Trace water reacts violently with POCl₃ and generates phosphoric acid, which can degrade the product.

  • Reaction:

    • Place MTHQ-4-ol (1.0 g) in a heavy-walled pressure vial or RB flask.

    • Add POCl₃ (5–8 mL, excess serves as solvent).

    • Optional: Add 2-3 drops of N,N-dimethylaniline to catalyze the tautomeric shift.

  • Heating: Reflux at 100–110°C for 2–4 hours. The suspension should turn into a clear, dark solution.

  • Quenching (CRITICAL SAFETY):

    • Evaporate excess POCl₃ under reduced pressure (use a specialized trap).

    • Pour the thick residue slowly onto crushed ice with vigorous stirring.

    • Neutralize with NH₄OH to pH 8–9. The chloro-derivative will precipitate.

  • Extraction: Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

    • Stability Note: The 4-chloro derivative is relatively stable but should be stored under inert gas to prevent hydrolysis back to the 4-ol.

Application: Tacrine Analogue Synthesis

Context: Tacrine (tetrahydroaminoacridine) was the first drug approved for Alzheimer's. However, it suffers from hepatotoxicity.[3] Replacing the benzene ring with other moieties or linking the tetrahydroquinoline core to other pharmacophores (hybridization) is a leading strategy to improve the therapeutic index.

Workflow: Nucleophilic Aromatic Substitution (S_NAr)

The 4-chloro intermediate synthesized in Protocol B is coupled with diamines or functionalized amines.

Reaction Scheme (DOT Visualization):

G cluster_taut Tautomeric Pitfall Start Cyclohexanone + Ethyl Acetoacetate Inter1 Enamine Intermediate Start->Inter1 NH4OAc, EtOH Core MTHQ-4-ol (Tautomer Equilibrium) Inter1->Core Cyclization (- H2O, - EtOH) Active 4-Chloro-MTHQ (Electrophile) Core->Active POCl3, Reflux (Activation) Target Tacrine Analogues (AChE Inhibitors) Active->Target R-NH2, Phenol (S_NAr Coupling)

Caption: Synthetic pathway from acyclic precursors to bioactive Tacrine analogues via the activated 4-chloro intermediate.

Protocol C: Coupling (Example)
  • Mix: 4-Chloro-MTHQ (1 equiv) + Alkyl-diamine (e.g., 1,6-diaminohexane) (3-5 equiv to prevent dimerization).

  • Conditions: Heat in 1-pentanol at 130°C or use microwave irradiation (150°C, 20 min).

  • Result: The resulting "amino-quinoline" mimics the Tacrine structure but retains the 2-methyl and saturated ring features, often altering the binding kinetics in the AChE active site gorge.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete condensation due to water accumulation.Use a Dean-Stark trap or molecular sieves to drive equilibrium.
Product Insoluble (Protocol A) Product crystallized with salts.Wash the crude solid thoroughly with water before the ethanol wash.
Reversion to 4-ol (Protocol B) Incomplete removal of POCl₃ before aqueous quench.Evaporate POCl₃ to dryness before adding ice. Acidic hydrolysis reverts the Cl to OH.
NMR Confusion Tautomerism.In CDCl₃, the NH signal may be broad or invisible. In DMSO-d₆, the OH/NH signal is distinct. The C=O peak in ¹³C NMR (~177 ppm) confirms the 'one' form.

References

  • Synthesis of Tetrahydroquinolones: Detailed hydrogenation and cyclization protocols for 2-methyl-5,6,7,8-tetrahydroquinolin-4-one. Source:

  • Tacrine Analogues & Structure-Activity Relationships: Comprehensive review of using cyclohexanone-derived intermediates for AChE inhibitors. Source:

  • Tacrine-Tetrahydroquinoline Heterodimers: Specific application of the MTHQ core in designing hybrid drugs for Alzheimer's. Source:

  • POCl3 Chlorination Mechanics: Insights into the activation of quinazolones and quinolines using phosphorus oxychloride. Source:

  • 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol Properties: Chemical data and safety profile. Source:

Sources

Quantifying reactive oxygen species (ROS) production induced by 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Quantifying Reactive Oxygen Species (ROS) Production Induced by 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the quantification of reactive oxygen species (ROS) induced by the novel compound 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol. Tetrahydroquinoline derivatives are emerging as a promising class of compounds in medicinal chemistry, with studies indicating their potential to induce mitochondrial dysfunction and oxidative stress in cancer cells[1][2]. Specifically, 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol and its analogs have been shown to trigger mitochondrial membrane depolarization and increase intracellular ROS levels, ultimately leading to apoptosis[3][4]. Accurate and reliable measurement of ROS is therefore critical to elucidating its mechanism of action and evaluating its therapeutic potential. This guide details the rationale behind selecting appropriate ROS detection assays, provides step-by-step protocols for three distinct methods targeting different ROS pools, and offers insights into data interpretation and validation.

Introduction: The Role of ROS in the Mechanism of Action of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, including superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While they are natural byproducts of cellular metabolism essential for signaling, their overproduction leads to oxidative stress, a condition implicated in numerous pathologies and a key mechanism for many anticancer agents[5][6].

Recent investigations into tetrahydroquinoline scaffolds have identified their significant antiproliferative activities, which are linked to the induction of oxidative stress[3][5]. The compound 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol is of particular interest. Evidence suggests that its derivatives can induce apoptosis by disrupting the mitochondrial membrane potential (Δψm), a process that invariably leads to the generation of mitochondrial ROS[2][4]. Quantifying this ROS production is not merely a confirmatory step; it is fundamental to understanding the compound's dose-dependency, mechanism of cytotoxicity, and potential selectivity for cancer cells, which often exhibit a compromised redox balance.

This guide provides validated protocols to empower researchers to rigorously investigate the pro-oxidant effects of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol.

Foundational Concepts: Selecting the Appropriate ROS Detection Assay

The transient and reactive nature of ROS presents significant detection challenges. No single assay is perfect; therefore, the choice of methodology must be guided by the specific scientific question. Key considerations include the type of ROS to be detected, its subcellular location, and the desired output (qualitative imaging vs. quantitative plate-based data). We present three complementary assays to provide a holistic view of the ROS landscape following treatment with 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol.

  • 2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA): A widely used probe for assessing the overall intracellular ROS burden. It is cell-permeable and becomes fluorescent upon oxidation by a broad range of ROS[7][8]. While useful for initial screening, it lacks specificity for any single ROS species[9][10].

  • MitoSOX™ Red: A fluorogenic dye specifically designed to detect superoxide within the mitochondria of live cells[8][11]. Given that derivatives of the target compound are known to induce mitochondrial dysfunction, this probe is critical for pinpointing the primary source of ROS production[1][3]. It selectively accumulates in the mitochondria and is oxidized by superoxide, but not by other ROS, to a red fluorescent product[12][13].

  • Amplex™ Red Assay: This assay quantifies extracellular hydrogen peroxide (H₂O₂), a relatively stable ROS species that can diffuse across cell membranes[14][15]. In the presence of horseradish peroxidase (HRP), the Amplex™ Red reagent reacts with H₂O₂ to produce the highly fluorescent resorufin[15][16]. This allows for the sensitive measurement of H₂O₂ released from cells into the surrounding medium.

The following sections provide detailed protocols for each of these methods, designed to ensure scientific rigor through the inclusion of essential controls.

Experimental Workflow and Pathway Visualization

To contextualize the protocols, the following diagrams illustrate the general experimental workflow and the proposed mechanistic pathway for ROS induction by 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_detect ROS Detection cluster_acq Data Acquisition seed Seed Cells in Microplate/Dish culture Culture Overnight (Allow Adherence) seed->culture treat Treat with 2-Methyl-5,6,7,8- tetrahydroquinolin-4-ol and Controls culture->treat load Load Cells with ROS-Specific Probe (e.g., MitoSOX™ Red) treat->load wash Wash to Remove Excess Probe load->wash acquire Measure Fluorescence (Plate Reader, Microscope, or Flow Cytometer) wash->acquire

Caption: General experimental workflow for cell-based ROS quantification.

G cluster_cell Cancer Cell cluster_mito Mitochondrion compound 2-Methyl-5,6,7,8- tetrahydroquinolin-4-ol etc Electron Transport Chain (ETC) compound->etc Enters Cell & Targets Mitochondria potential Disruption of Mitochondrial Membrane Potential etc->potential superoxide Superoxide (O₂•⁻) Production potential->superoxide apoptosis Apoptosis superoxide->apoptosis Oxidative Damage

Caption: Proposed mechanism for ROS-mediated apoptosis by the compound.

Application Protocol 1: General Intracellular ROS with H₂DCFDA

This protocol is designed for a 96-well plate format for quantitative analysis of overall ROS levels.

A. Principle of the Assay Cell-permeable H₂DCFDA is deacetylated by intracellular esterases to non-fluorescent H₂DCF. In the presence of various ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured at Ex/Em = ~485/535 nm[7].

B. Materials Required

  • 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA), 20 mM stock in DMSO

  • Dark, clear-bottomed 96-well microplates

  • Hanks' Balanced Salt Solution (HBSS) or Phenol red-free culture medium

  • Positive Control: Pyocyanin or H₂O₂

  • Negative Control / Scavenger: N-acetylcysteine (NAC)

  • Fluorescence microplate reader

C. Step-by-Step Protocol

  • Cell Seeding: Seed adherent cells in a dark, clear-bottomed 96-well plate at a density of 25,000-50,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator[17][18].

  • Reagent Preparation: On the day of the experiment, prepare a 20 µM working solution of H₂DCFDA by diluting the 20 mM stock solution in pre-warmed, serum-free medium or HBSS[17][19]. Protect this solution from light.

  • Probe Loading: Carefully remove the culture medium from the wells. Wash cells once with 100 µL of pre-warmed HBSS. Add 100 µL of the 20 µM H₂DCFDA working solution to each well[19].

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark[18].

  • Washing: Remove the H₂DCFDA solution and wash the cells twice with 100 µL of pre-warmed HBSS to remove any extracellular probe.

  • Treatment: Add 100 µL of medium containing 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol at various concentrations. Include the following mandatory controls:

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the compound.

    • Positive Control: Cells treated with a known ROS inducer (e.g., 50-100 µM H₂O₂)[19].

    • Negative Control: Cells pre-incubated with a ROS scavenger (e.g., 5 mM NAC) for 1 hour before and during treatment with the compound.

  • Data Acquisition: Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm[7]. Kinetic readings can be taken every 5-10 minutes for 1-2 hours to monitor the rate of ROS production.

D. Data Analysis and Example Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence intensity of treated wells to the vehicle control. Data can be expressed as Relative Fluorescence Units (RFU) or as a fold change over the control.

Treatment GroupConcentrationMean Fluorescence (RFU)Fold Change vs. Vehicle
Vehicle Control (0.1% DMSO)N/A15,250 ± 8501.0
2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol 10 µM28,975 ± 1,2001.9
2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol 25 µM45,100 ± 2,1503.0
2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol 50 µM78,400 ± 3,5005.1
Compound (50 µM) + NAC (5 mM)50 µM18,300 ± 9801.2
Positive Control (H₂O₂)100 µM85,500 ± 4,1005.6

Application Protocol 2: Mitochondrial Superoxide with MitoSOX™ Red

This protocol is optimized for fluorescence microscopy or flow cytometry to specifically detect superoxide originating from the mitochondria.

A. Principle of the Assay MitoSOX™ Red is a cell-permeant cationic dye that selectively accumulates in the mitochondria due to the mitochondrial membrane potential[11]. There, it is specifically oxidized by superoxide (O₂•⁻) to a product that binds to nucleic acids, exhibiting a bright red fluorescence (Ex/Em = ~510/580 nm)[12][13]. It is not oxidized by other ROS, ensuring high specificity for superoxide[11].

B. Materials Required

  • MitoSOX™ Red reagent

  • Anhydrous DMSO

  • HBSS with Ca²⁺ and Mg²⁺

  • Positive Control: Antimycin A or Menadione

  • Negative Control: Mito-TEMPO or pre-treatment with a mitochondrial complex inhibitor scavenger.

  • Fluorescence microscope or flow cytometer

C. Step-by-Step Protocol

  • Stock Solution Preparation: Prepare a 5 mM stock solution of MitoSOX™ Red by dissolving 50 µg in 13 µL of high-quality, anhydrous DMSO[11]. Aliquot into single-use tubes and store at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles[12].

  • Cell Preparation: Seed cells on glass-bottom dishes (for microscopy) or in 6-well plates (for flow cytometry) and allow them to adhere overnight.

  • Treatment: Pre-treat cells with 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol and controls for the desired duration (e.g., 1-4 hours) in complete culture medium.

  • Working Solution & Probe Loading: Immediately before use, dilute the 5 mM stock solution to a final working concentration of 1-5 µM in pre-warmed HBSS[11][13]. A common starting concentration is 5 µM. Remove the treatment medium, wash cells once with warm HBSS, and add the MitoSOX™ Red working solution.

  • Incubation: Incubate for 10-30 minutes at 37°C, protected from light[20][21].

  • Washing: Gently wash the cells three times with warm HBSS to remove non-localized probe[20].

  • Data Acquisition:

    • Microscopy: Immediately image the cells using a fluorescence microscope with appropriate filters for rhodamine (Ex/Em ~510/580 nm). Capture images from multiple fields for each condition.

    • Flow Cytometry: Detach cells using trypsin, neutralize, and resuspend in 0.5 mL of cold HBSS. Analyze immediately on a flow cytometer, detecting the signal in the PE channel or equivalent.

D. Data Analysis and Example For microscopy, quantify the mean fluorescence intensity per cell using software like ImageJ. For flow cytometry, determine the geometric mean fluorescence intensity (gMFI) of the cell population.

Treatment GroupConcentrationMean Fluorescence Intensity (gMFI)Fold Change vs. Vehicle
Vehicle Control (0.1% DMSO)N/A850 ± 951.0
2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol 25 µM3,400 ± 2104.0
2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol 50 µM6,970 ± 4508.2
Positive Control (Antimycin A)10 µM8,160 ± 5209.6

Application Protocol 3: Extracellular H₂O₂ with Amplex™ Red

This protocol quantifies H₂O₂ released from cells into the extracellular environment.

A. Principle of the Assay The Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts in a 1:1 stoichiometry with H₂O₂ in the presence of HRP to produce the stable, red-fluorescent product, resorufin (Ex/Em = ~571/585 nm)[16]. The assay is sensitive enough to detect as little as 10 picomoles of H₂O₂[22].

B. Materials Required

  • Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit (contains Amplex™ Red, HRP, reaction buffer, and H₂O₂ standard)

  • Dark, clear-bottomed 96-well microplates

  • Fluorescence microplate reader

C. Step-by-Step Protocol

  • Cell Seeding and Treatment: Seed 25,000-50,000 cells per well in a 96-well plate. After adherence, replace the medium with 50 µL of HBSS or phenol red-free medium. Add 50 µL of 2x concentrated 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol and controls, and incubate for the desired time.

  • H₂O₂ Standard Curve: Prepare a standard curve using the H₂O₂ solution provided in the kit. Perform serial dilutions in reaction buffer to obtain concentrations from 0 µM to 10 µM.

  • Reaction Cocktail Preparation: Prepare the Amplex™ Red/HRP working solution according to the manufacturer's protocol. This typically involves diluting the Amplex™ Red stock solution to 50-100 µM and HRP to 0.1-0.2 U/mL in 1x reaction buffer[16]. Prepare this solution fresh and protect it from light.

  • Assay Initiation:

    • For cell-based assay: Transfer 50 µL of the cell supernatant from each well of the treatment plate to a new dark 96-well plate.

    • For standard curve: Add 50 µL of each H₂O₂ dilution to empty wells.

  • Add Reaction Cocktail: Add 50 µL of the Amplex™ Red/HRP working solution to all wells containing supernatant and standards.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm[23].

D. Data Analysis and Example Subtract the fluorescence value of the 0 µM H₂O₂ control from all readings. Plot the standard curve (fluorescence vs. H₂O₂ concentration) and use linear regression to determine the concentration of H₂O₂ in the unknown samples.

Treatment GroupConcentrationH₂O₂ Released (µM)
Vehicle Control (0.1% DMSO)N/A0.8 ± 0.1
2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol 25 µM2.5 ± 0.3
2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol 50 µM5.1 ± 0.6
Positive Control (e.g., PMA-stimulated neutrophils)N/A8.9 ± 1.1

References

  • Signosis. (n.d.). Amplex Red H2O2 Assay Kit. Retrieved from [Link]

  • Rachamalla, M., et al. (2024). Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. Journal of Molecular Structure, 1308, 138092.
  • Choe, K. P., & Strange, K. (2019). Amplex red assay for measuring hydrogen peroxide production from caenorhabditis elegans. Journal of visualized experiments : JoVE, (153), 10.3791/60341. Retrieved from [Link]

  • Dikalov, S., et al. (2009). Analysis of dihydroethidium fluorescence for the detection of intracellular and extracellular superoxide produced by NADPH oxidase. Free Radical Biology and Medicine, 47(8), 1149-1155. Retrieved from [Link]

  • MASI Longevity Science. (2025). Fluorescence Probes for ROS Detection: Overview. Retrieved from [Link]

  • Er, J. C., et al. (2024). High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. Journal of Visualized Experiments, (195), e65158. Retrieved from [Link]

  • Quincozes-Santos, A., et al. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol, 11(1), e3877. Retrieved from [Link]

  • Scribd. (2024). DCFDA-H2DCFDA-Cellular-ROS-assay-protocol-book-v2b-ab113851 (Website). Retrieved from [Link]

  • Zielonka, J., et al. (2012). Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation. Methods in molecular biology (Clifton, N.J.), 889, 81-92. Retrieved from [Link]

  • BMG Labtech. (n.d.). ROS Detection Cell-Based Assay Kit. Retrieved from [Link]

  • Sharma, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 694-722. Retrieved from [Link]

  • National Institute of Standards and Technology. (2019). Detection of Mitochondrial Oxidative Stress in T-cells Using MitoSOX Red Dye. Retrieved from [Link]

  • Al-Gharaibeh, A., et al. (2020). Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. Antioxidants, 9(10), 990. Retrieved from [Link]

  • Van Raamsdonk, J. M. (2019). Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans. JoVE (Journal of Visualized Experiments), (153), e60341. Retrieved from [Link]

  • Dikalov, S. I., & Harrison, D. G. (2014). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & redox signaling, 20(2), 372–382. Retrieved from [Link]

  • Villamena, F. A. (2017). Clinical Probes for ROS and Oxidative Stress. In: Reactive Oxygen Species in Biology and Human Health. CRC Press/Taylor & Francis. Retrieved from [Link]

  • ResearchGate. (n.d.). ROS production in A2780 cells after 120 min of treatment with (R)-5a at.... Retrieved from [Link]

  • Beta LifeScience. (2025). ROS Staining & Antibody Methods: Visualizing Oxidative Stress. Retrieved from [Link]

  • ResearchGate. (2013). Is there any simple method to measure ROS generation?. Retrieved from [Link]

  • Sgarbanti, R., et al. (2014). A Quantitative Method to Monitor Reactive Oxygen Species Production by Electron Paramagnetic Resonance in Physiological and Pathological Conditions. Oxidative medicine and cellular longevity, 2014, 610578. Retrieved from [Link]

  • Minin, A. A., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International journal of molecular sciences, 24(18), 14421. Retrieved from [Link]

  • Gelmi, M. L., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules (Basel, Switzerland), 25(23), 5561. Retrieved from [Link]

  • Farooq, S., et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 25(12), 2769. Retrieved from [Link]

  • Gelmi, M. L., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Purification techniques for 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol

Welcome to the technical guide for 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol (CAS: 18004-75-6). As researchers, we often underestimate this scaffold because it looks like a simple phenol. It is not. This compound behaves as a "chemical chameleon" due to distinct tautomeric equilibria, often leading to purification failures where the product "oils out" or streaks across chromatography columns.

This guide moves beyond standard textbook protocols to address the specific physicochemical behavior of the 4-hydroxy-tetrahydroquinoline core.

Part 1: The Chemical Context (The "Tautomer Trap")

Before attempting purification, you must understand what you are purifying. This molecule does not exist primarily as the hydroxy-pyridine (enol form) in the solid state or in polar solvents; it exists largely as the 4-pyridone (keto form) .

  • Implication for Solubility: The keto form creates strong intermolecular hydrogen bonding (dimers), resulting in high melting points (>200°C) and poor solubility in non-polar solvents like hexane or ether.

  • Implication for Chromatography: The compound is amphoteric. The nitrogen is basic, but the oxygen (in the enol form) is acidic. Without mobile phase modifiers, it will interact with silanols, causing severe tailing.

Part 2: Primary Purification Protocols

Method A: The "pH Swing" (Acid-Base Extraction)

Best for: Removing non-basic impurities (starting materials like cyclohexanone or beta-keto esters) and non-acidic neutrals.

This method exploits the amphoteric nature of the molecule. We use its pKa values to shuttle it between aqueous and organic phases, leaving impurities behind.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude residue in 1M HCl (approx. 10 mL/g). The product will protonate at the nitrogen and dissolve.

  • Wash (Acid Phase): Extract the aqueous acid solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

    
     vol).
    
    • Mechanism:[1][2][3][4][5] Neutral impurities (unreacted starting materials) move to the organic layer. The product remains in the water.

    • Action: Discard the organic layer.

  • Neutralization: Cool the aqueous layer to 0–5°C. Slowly add 2M NaOH or saturated

    
     until pH 
    
    
    
    6–7.
    • Critical Check: Do not overshoot to pH > 10 immediately, or you may form the water-soluble phenolate/enolate salt.

  • Precipitation/Extraction: The free base (pyridone form) should precipitate.

    • If solid forms: Filter and wash with cold water.

    • If no solid: Extract the neutral aqueous mix with DCM/Isopropanol (3:1 ratio) to recover the product.

Visualization: The pH Swing Workflow

pH_Swing Start Crude Mixture Acidify Dissolve in 1M HCl Start->Acidify Wash Wash with EtOAc Acidify->Wash Sep1 Separation Wash->Sep1 OrgWaste Organic Layer (Neutrals/Impurities) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Protonated Product) Sep1->AqLayer Keep Basify Adjust pH to 6-7 (with NaOH) AqLayer->Basify Precip Precipitate Forms? Basify->Precip Filter Filter Solid (Pure Product) Precip->Filter Yes Extract Extract with DCM:IPA (3:1) Precip->Extract No

Caption: Logical flow for isolating amphoteric tetrahydroquinolines via pH manipulation.

Method B: Recrystallization (The "Anti-Solvent" Drop)

Best for: Final polishing of solids that are already >85% pure but colored.

Due to the high polarity of the pyridone tautomer, standard non-polar recrystallizations often fail.

Solvent SystemRatio (v/v)SuitabilityNotes
Water 100%HighDissolve in boiling water; cool slowly. Add activated charcoal (Norit) if colored.
Ethanol / Water 9:1 to 1:1HighDissolve in hot EtOH; add hot water until turbid; cool.
DMF / Water VariableMediumFor very stubborn, high-melting solids. Hard to dry.
Methanol / Ether --LowProduct often "oils out" rather than crystallizing.

Protocol:

  • Suspend crude solid in minimum boiling water (or 10% EtOH/Water).

  • If the solution is dark brown/black (common oxidation byproducts), add 1-2% wt/wt activated charcoal.

  • Boil for 2 minutes, then filter hot through Celite.

  • Allow the filtrate to cool to room temperature slowly (wrap flask in foil).

  • Chill at 4°C overnight. White to off-white needles should form.

Part 3: Troubleshooting & FAQs

Q1: My product is streaking/tailing badly on the silica column. I'm losing yield.

  • Diagnosis: The basic nitrogen and acidic enol are interacting with the acidic silanol groups on the silica gel.

  • Solution: You must deactivate the silica.

    • Pre-treat Silica: Slurry your silica in Hexane containing 1% Triethylamine (TEA) before packing.

    • Mobile Phase: Use DCM:Methanol (95:5) + 0.5% TEA or 1%

      
       .
      
    • Note: Do not use acetic acid; it will form a salt with the pyridine nitrogen and stick to the baseline.

Q2: I tried the Acid-Base extraction, but when I neutralized it, no solid precipitated. It turned into a milky emulsion.

  • Diagnosis: You likely hit the isoelectric point where the compound is neutral, but the concentration is too low, or the "oiling out" phenomenon occurred due to residual organic solvents.

  • Solution:

    • Salting Out: Add solid NaCl to the emulsion until saturated. This decreases the solubility of organics in water.

    • Extraction: Do not wait for crystals. Extract immediately with DCM containing 10-20% Isopropanol . Pure DCM is often too non-polar to extract the pyridone form efficiently.

Q3: The product has a persistent grey/purple tint even after recrystallization.

  • Diagnosis: Trace oxidation of the tetrahydroquinoline ring (often forming fully aromatic quinoline species or quinone-like impurities).

  • Solution:

    • Perform a slurry wash with cold Ethyl Acetate. The oxidized impurities are often more soluble in EtOAc than the pure product.

    • If that fails, recrystallize from water using sodium dithionite (

      
      )  as a reducing agent (add a pinch to the boiling water) to bleach the color.
      

Q4: Can I use GC-MS to check purity?

  • Warning: 4-hydroxy-quinolines often derivatize poorly or decompose in the injector port due to the high boiling point and tautomerism.

  • Recommendation: Use LC-MS (ES+) or 1H NMR (in DMSO-d6) for accurate purity assessment. In DMSO, you will clearly see the exchangeable protons.

Part 4: Decision Matrix for Purification

Decision_Tree Start Assess Crude Purity Check1 Major Impurities? Start->Check1 RouteA Acid-Base Extraction Check1->RouteA Starting Material (Non-basic) RouteB Recrystallization (Water/EtOH) Check1->RouteB Trace Color/Solids RouteC Column Chromatography (DCM/MeOH + 1% TEA) Check1->RouteC Complex Mixture

Caption: Rapid decision tree for selecting the optimal purification workflow.

References

  • Synthesis and Properties of Tetrahydroquinolones

    • ResearchGate:[5][6][7][8]

    • Context: Describes hydrogenation routes and column conditions (10% MeOH-DCM) for similar scaffolds.
  • Conrad-Limpach Reaction & Workup

    • Organic Syntheses:

    • Context: Authoritative procedure for the fully aromatic analog, establishing the efficacy of water recrystallization and charcoal tre
  • Tautomerism Studies

    • Beilstein Journal of Organic Chemistry:

    • Context: Provides mechanistic insight into the keto-enol equilibria in hydroxy-quinolines, explaining solubility challenges.
  • Solvent Selection Guidelines

    • BenchChem:[3][9]

    • Context: Discusses high-boiling solvents and workup strategies for 4-hydroxyquinoline deriv

Sources

Technical Support Center: Tetrahydroquinoline (THQ) Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Optimization of Reaction Conditions for Tetrahydroquinoline Scaffolds. Operator: Senior Application Scientist (Organic Synthesis Division).

Introduction

Tetrahydroquinolines (THQs) are privileged scaffolds in medicinal chemistry, serving as the core for antimalarials, antivirals, and steroid reductase inhibitors. However, their synthesis is often plagued by three primary failure modes: uncontrolled aromatization (oxidation to quinoline), poor stereocontrol (enantiomeric excess < 80%), and catalyst deactivation .

This guide moves beyond basic textbook procedures. We treat your reaction vessel as a responsive system, analyzing the causality behind yield loss and providing self-validating protocols to correct it.

Module 1: The Povarov Reaction (Lewis Acid Catalysis)

The Povarov reaction (inverse electron-demand aza-Diels–Alder) is the workhorse for constructing polysubstituted THQs. The primary challenge here is balancing Lewis acidity: too weak, and the reaction stalls; too strong, and you trigger polymerization or aromatization.

Core Protocol: The Three-Component Coupling

Standard System: Aniline + Benzaldehyde + Electron-Rich Olefin (e.g., Vinyl Enol Ether).[1] Catalyst:


 (20 mol%) or 

(10 mol%). Solvent: Acetonitrile (MeCN).
Troubleshooting & Optimization Logic
SymptomRoot CauseTechnical Intervention
Low Conversion (<40%) Moisture Poisoning: Lanthanide triflates (

) tolerate water, but traditional Lewis acids (

,

) hydrolyze instantly.
Switch: Use water-tolerant Lewis acids like Indium(III) Chloride (

) or Scandium(III) Triflate. Check: Ensure the imine intermediate is forming. If not, add molecular sieves (

) to drive imine condensation before olefin addition.
Aromatization (Quinoline Formation) Oxidative Stress: The reaction is exposed to atmospheric oxygen or the Lewis acid is promoting hydride transfer/elimination.Purge: Run under strict Argon atmosphere. Solvent: Switch from nitro-solvents (oxidizing) to Dichloromethane (DCM) or MeCN.
Poor Diastereoselectivity (endo/exo) Thermodynamic Control: High temperatures favor the thermodynamic exo product, while kinetic control favors endo.Temperature: Lower to -20°C to favor endo. Ligands: Add chiral phosphoric acids (Brønsted acid catalysis) if high enantioselectivity is required, rather than simple Lewis acids.
Workflow Visualization: Povarov Decision Matrix

PovarovLogic Start Start: Povarov Reaction CheckImine Is Imine forming? Start->CheckImine AddSievers Add 4Å MS Pre-stir amine+aldehyde CheckImine->AddSievers No CheckYield Is Yield < 50%? CheckImine->CheckYield Yes AddSievers->CheckYield CheckCat Catalyst Selection CheckYield->CheckCat Yes CheckArom Is Product Aromatizing? CheckYield->CheckArom No (Yield OK) SwitchInCl3 Switch to InCl3 (Water Tolerant) CheckCat->SwitchInCl3 If using BF3/TiCl4 InertAtm Degas Solvent Argon Balloon CheckArom->InertAtm Yes

Caption: Diagnostic workflow for optimizing Povarov reactions, prioritizing intermediate stabilization and catalyst tolerance.

Module 2: Asymmetric Hydrogenation of Quinolines

Reducing quinolines is the most direct route to chiral THQs. The industry standard is the Iridium-Catalyzed system. However, this reaction often fails due to a specific mechanistic bottleneck: the formation of an inactive Iridium dimer.

The "Magic" Additive: Iodine ( )

You cannot simply mix


 and a ligand. The reaction requires Iodine.[2]
  • Mechanism: The Iodine reacts with the Iridium precursor to cleave the chloro-bridged dimer, generating the active monomeric

    
     species. Without 
    
    
    
    , the catalyst remains largely dormant or forms inactive hydride bridges [1][2].
Optimized Protocol (Self-Validating)
  • Catalyst Pre-formation: Mix

    
     (1.0 mol%) and (R)-MeO-Biphep (1.1 mol%) in Toluene. Stir for 10 mins (Solution turns orange/red).
    
  • Activation: Add

    
     (10 mol%). Observation:  The solution should darken. If precipitate forms immediately, your solvent is too wet.
    
  • Substrate Addition: Add Quinoline substrate.[3]

  • Hydrogenation: Pressurize to 600 psi (40 bar)

    
    .
    
Troubleshooting Table: Hydrogenation
IssueDiagnosisCorrective Action
Reaction Stalls at 50% Product Inhibition: The basic Nitrogen of the THQ product coordinates to the Ir-catalyst, poisoning it.Additive: Add 10 mol% of a mild acid (e.g., acetic acid) or use Hydrazines/Hantzsch esters as hydrogen sources to alter the kinetics.
Low ee% (<80%) Solvent Mismatch: Polar solvents (MeOH, THF) can disrupt the tight ion-pair required for stereo-induction in cationic Ir-catalysis.Solvent: Switch to Toluene or Dichloromethane . Toluene consistently provides the highest enantioselectivity in Ir/Phosphine systems [2].
No Reaction Dimer Intact: The catalytic dimer did not break down.Verify Iodine: Ensure

was added. Alternatively, use a pre-formed cationic catalyst like

.
Mechanism Visualization: The Iodine Activation Cycle

IrCycle Precursor [Ir(COD)Cl]2 (Inactive Dimer) Activation Add I2 (Cleavage) Precursor->Activation ActiveCat Ir-Iodide Monomer (Active) Activation->ActiveCat Dimer Break H2Add Oxidative Addition (H2) ActiveCat->H2Add Product Chiral THQ H2Add->Product Transfer H Release Product->ActiveCat Regenerate

Caption: The critical role of Iodine in activating the Iridium dimer for quinoline hydrogenation.

Module 3: Green Synthesis (Visible-Light Photoredox)

For labs moving away from pressurized hydrogen and heavy metals, visible-light photoredox catalysis offers a mild alternative, typically coupling tertiary amines with maleimides.

Key Protocol: Aerobic Oxidative Cyclization
  • Catalyst: Eosin Y (Organic dye) or

    
    .[4]
    
  • Light Source: Green LEDs (for Eosin Y) or Blue LEDs (for Ru).

  • Oxidant: Atmospheric Oxygen (Air).

Critical Control Points
  • Light Penetration: According to Beer-Lambert law, light intensity decays exponentially into the solution.

    • Fix: Do not use round-bottom flasks for scales >500mg. Use flow reactors or flat-sided vessels to maximize surface area-to-volume ratio.

  • Quenching: While

    
     is the terminal oxidant, excess oxygen can quench the triplet state of the photocatalyst before it activates the amine.
    
    • Fix: Use an "open to air" setup with vigorous stirring, rather than bubbling pure

      
       through the solution, which may inhibit the radical chain [3].
      

FAQ: Rapid Response

Q: My Povarov product is an oil that degrades on silica. How do I purify it? A: THQs are electron-rich amines and can oxidize on acidic silica gel.

  • Solution: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes before loading the column. This neutralizes acidic sites. Alternatively, use Alumina (neutral) as the stationary phase.

Q: Can I use heterogeneous catalysts (Pd/C) for the hydrogenation? A: Yes, but with caveats. Pd/C usually leads to racemic products. Furthermore, Pd/C is very active and often leads to over-reduction (cleaving C-N bonds or reducing the benzene ring). For selective reduction of the pyridine ring in quinoline, homogeneous Ir or Rh catalysts are superior.

Q: Why is my reaction mixture turning black/tarry? A: This indicates polymerization of the electron-rich olefin (vinyl ether) or oxidative decomposition of the aniline.

  • Fix: Add the olefin slowly (dropwise) to the solution of aniline+aldehyde+catalyst. Keep the temperature low (0°C to RT).

References

  • Wang, D.-W., et al. (2003). "Enantioselective Hydrogenation of Quinolines Catalyzed by Iridium(I) Complexes of Monodentate Secondary Phosphines." Journal of Organic Chemistry. Link

  • Wang, W.-B., et al. (2008). "Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds using Chiral Ferrocenyloxazoline-Derived N,P-Ligands." Journal of the American Chemical Society.[5] Link

  • Guo, J.-T., et al. (2017). "Chlorophyll-Catalyzed Visible-Light-Mediated Synthesis of Tetrahydroquinolines from N,N-Dimethylanilines and Maleimides." The Journal of Organic Chemistry. Link

  • Kouznetsov, V. V. (2019). "Recent synthetic developments in the Povarov reaction." Tetrahedron. Link

Sources

Technical Support Center: Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development. Our goal is to equip you with the insights needed to navigate the common challenges associated with this synthesis, ensuring higher yields, better purity, and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol?

A1: The most prevalent and practical approach is a variation of the Combes quinoline synthesis.[1][2] This strategy involves the acid-catalyzed condensation of a cyclic β-dione (like cyclohexane-1,3-dione) with an aminocrotonate derivative, such as ethyl 3-aminocrotonate. Another viable, though less direct, route is the catalytic hydrogenation of 4-hydroxy-2-methylquinoline over a platinum oxide catalyst.[3] The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Q2: Why is temperature control so critical during the cyclization step?

A2: Temperature is a key parameter that dictates the reaction pathway. In syntheses like the Conrad-Limpach or Knorr quinoline syntheses, temperature determines regioselectivity.[4][5] For the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol, the cyclization is typically performed at elevated temperatures to overcome the activation energy for the intramolecular electrophilic aromatic substitution. However, excessive heat can lead to the formation of tarry, polymeric byproducts and decomposition of the desired product, significantly complicating purification and reducing yield.[6][7]

Q3: My final product is a dark, oily substance instead of a solid. Is this normal?

A3: While the pure compound is often reported as a solid, obtaining a dark oil is a common issue. This typically indicates the presence of impurities, residual solvent, or polymeric byproducts. The color can arise from aerial oxidation of the phenol group or from minor, highly conjugated side products. Purification via column chromatography or recrystallization from a suitable solvent system is usually necessary to obtain the product as a solid.

Q4: What is the expected tautomeric form of the final product?

A4: The product, 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol , predominantly exists in the enol form due to the aromaticity gained in the pyridine ring. However, it is in equilibrium with its keto tautomer, 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one .[4] The "4-hydroxyquinoline" (enol) form is generally favored, but the presence of the keto form can sometimes be observed in spectroscopic analyses depending on the solvent and pH.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems. Each issue is broken down into symptoms, probable causes with mechanistic explanations, and actionable solutions.

Problem 1: Low or No Yield of Target Compound
  • Symptoms:

    • TLC analysis shows only starting materials or a faint spot for the product.

    • After workup, little to no solid material is isolated.

    • Crude ¹H NMR shows a complex mixture without the characteristic signals for the product (e.g., the vinyl proton singlet and the methyl singlet).

  • Potential Causes & Mechanisms:

    • Incomplete Intermediate Formation: The initial condensation to form the enaminone intermediate (the Schiff base) may not have gone to completion. This step is an equilibrium process, and removal of water is crucial to drive the reaction forward.

    • Insufficient Acid Catalysis: The acid catalyst (commonly H₂SO₄ or polyphosphoric acid) is vital for protonating the carbonyl group of the dione, activating it for nucleophilic attack, and for catalyzing the final dehydration/aromatization step.[1] An insufficient amount will stall the reaction.

    • Premature Decomposition: The reaction temperature may be too high, or the reaction time too long, leading to decomposition of the starting materials or the product itself.

  • Proposed Solutions & Preventative Measures:

    • Ensure Anhydrous Conditions: Use dry solvents and glassware. Consider using a Dean-Stark apparatus during the initial condensation step to azeotropically remove water and drive the formation of the enaminone intermediate.

    • Optimize Catalyst Loading: If using a strong acid like H₂SO₄, ensure it is concentrated and used in sufficient quantity to act as both a catalyst and a dehydrating agent. For solid catalysts like Nafion, ensure the catalyst is properly activated and used in an appropriate weight percentage.[8]

    • Staged Temperature Profile: Instead of heating directly to a high temperature, consider a two-stage approach. First, heat the starting materials at a moderate temperature (e.g., 80-100 °C) to form the enaminone intermediate, then increase the temperature (e.g., 150-180 °C) to drive the cyclization and dehydration.

Problem 2: Presence of a Major, Unidentified Byproduct
  • Symptoms:

    • TLC shows two major spots of similar polarity, making separation difficult.

    • ¹H NMR of the crude product shows two distinct sets of signals, one of which does not correspond to the desired product.

    • LC-MS analysis reveals a significant peak with a mass different from the expected product.

  • Potential Causes & Mechanisms:

    • Self-Condensation of Cyclohexane-1,3-dione: Under the reaction conditions, the cyclic dione can undergo an aldol-type self-condensation to form dimeric or polymeric structures. This is particularly prevalent if the dione is allowed to react with the catalyst before the amine component is effectively engaged.

    • Formation of a Knorr-type Product (Isomer): While the Combes synthesis typically yields the 2,4-substituted quinoline, under certain conditions (especially at very high temperatures), the reaction can favor attack at the ester carbonyl of the aminocrotonate precursor, leading to a different cyclization pattern and the formation of a 2-hydroxyquinoline isomer (a Knorr-type product).[4][5][9]

    • Incomplete Cyclization/Dehydration: The reaction may stall after the initial cyclization but before the final dehydration step, leading to a hydroxylated, non-aromatic intermediate.

  • Proposed Solutions & Preventative Measures:

    • Control Order of Addition: Add the acid catalyst slowly to a pre-mixed solution of the cyclohexane-1,3-dione and the aminocrotonate. This ensures the desired intermolecular reaction is favored over the dione's self-condensation.

    • Strict Temperature Control: Avoid excessive temperatures to minimize the risk of isomerization to the Knorr product. Maintain the temperature required for cyclization without significant overshoot. A high-boiling, inert solvent like Dowtherm A or mineral oil can help maintain a stable temperature.[4]

    • Extended Reaction Time at Cyclization Temperature: If an incomplete cyclization product is suspected, ensure the reaction is held at the optimal cyclization temperature for a sufficient duration to allow for complete dehydration and aromatization. Monitor the reaction by TLC until the intermediate spot disappears.

Side Product Identification
Side ProductProbable Mass (M+H)⁺Key ¹H NMR Signals (ppm, CDCl₃)
Self-Condensation Dimer 209.1Complex aliphatic region, absence of aromatic/vinyl protons.
Knorr Isomer 164.2Different chemical shifts for methyl and vinyl protons.
Cyclized Intermediate 182.2Absence of the aromatic vinyl proton, presence of additional aliphatic protons and an -OH signal.

Part 3: Key Experimental Protocols & Visualizations

Protocol: Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol
  • Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add cyclohexane-1,3-dione (1.0 eq) and ethyl 3-aminocrotonate (1.1 eq).

  • Solvent Addition: Add a high-boiling inert solvent such as mineral oil or Dowtherm A (approx. 3-4 mL per gram of dione).

  • Heating & Intermediate Formation: Begin stirring and heat the mixture to 100 °C under a slow stream of nitrogen for 30 minutes to facilitate the formation of the enaminone intermediate.

  • Catalyst Addition & Cyclization: Slowly and carefully add concentrated sulfuric acid (2.0 eq) dropwise to the stirred mixture. After the addition is complete, increase the temperature to 160-170 °C and maintain for 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane), observing the disappearance of the starting materials and the formation of the product spot.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate or dilute sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil/solid by column chromatography on silica gel using a gradient elution (e.g., starting with pure dichloromethane and gradually increasing the polarity with methanol) to yield the pure product.

Visualizations

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization A Cyclohexane-1,3-dione C Enaminone Intermediate A->C - H₂O (Condensation) B Ethyl 3-aminocrotonate B->C D Cyclized Intermediate C->D + H⁺ (Intramolecular Cyclization) E Product 2-Methyl-5,6,7,8- tetrahydroquinolin-4-ol D->E - H₂O (Dehydration)

Caption: Main synthetic pathway for 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol.

Side_Reactions Start Cyclohexane-1,3-dione MainPath Reaction with aminocrotonate Start->MainPath Desired Path SideProduct Self-Condensation Product (Dimer/Polymer) Start->SideProduct Side Reaction (High Concentration, Catalyst) Troubleshooting_Flowchart Start Low Yield or Impure Product Check_SM TLC shows mainly starting materials? Start->Check_SM Analyze Crude TLC Check_Purity TLC shows multiple spots close to product? Check_SM->Check_Purity No Solution_SM Incomplete Reaction: - Increase reaction time/temp - Add more catalyst - Ensure water removal Check_SM->Solution_SM Yes Solution_Purity Side Reactions Occurred: - Lower temperature - Control order of addition - Optimize purification Check_Purity->Solution_Purity Yes Decomposition TLC shows baseline 'tar'? Check_Purity->Decomposition No Solution_Decomp Decomposition: - Lower reaction temperature - Reduce reaction time Decomposition->Solution_Decomp Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). Retrieved from [Link]

  • International Journal for Multidisciplinary Research (IJFMR). (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-4-one (6). Retrieved from [Link]

  • Gondru, R., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(17), 3968. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]

  • Filo. (2025, November 26). Explain the Knorr Quinoline synthesis. Retrieved from [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. Retrieved from [Link]

  • MTA REAL. (2023, September 21). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Grokipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • NCBI. (2020, November 27). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]

  • MDPI. (2006, November 17). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Wiley Online Library. (2012, February 5). Conrad-Limpach Reaction. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Antiproliferative Assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Scientist, High-Throughput Screening Core Topic: Minimizing Variability and Inconsistency in Cell-Based Drug Response Assays

Introduction: The Cost of Noise

In drug discovery, an inconsistent antiproliferative assay is not just an inconvenience; it is a strategic liability. High coefficients of variation (CV) mask low-potency hits and generate false negatives, while edge effects can artificially enhance potency, leading to false positives.

This guide moves beyond basic "pipetting errors" to address the systemic biological and physical variables that degrade assay robustness (Z-factor). It is designed to help you transition from "getting data" to "generating evidence."

Module 1: The Biological Variable (Cell Health & Seeding)

The Problem: "My IC50 values shift significantly between biological replicates."

Root Cause: The drug sensitivity of a cell population is inextricably linked to its proliferation rate. If cells are over-confluent, they enter contact inhibition (G0/G1 arrest), rendering them resistant to cell-cycle-dependent drugs (e.g., antimitotics like paclitaxel).

Protocol 1.1: Seeding Density Optimization (The Growth Curve)

Objective: Determine the seeding density that ensures cells remain in the logarithmic growth phase for the entire duration of the assay (typically 72–96 hours).

  • Harvest cells and prepare a single-cell suspension.

  • Seed a 96-well plate with a 2-fold serial dilution of cell density (e.g., 500 to 32,000 cells/well) across columns.

  • Incubate for the intended assay duration (e.g., 72 hours) without drug treatment.

  • Read viability (MTT, CTG, etc.).

  • Plot Signal vs. Seeding Density.

  • Select a density that falls on the linear portion of the curve, before the plateau.

Critical Insight: Never choose the density that gives the highest signal. Choose the density that allows for 2–3 doublings before reaching 90% confluence.

Protocol 1.2: The Mycoplasma Factor

Mycoplasma contamination is invisible to light microscopy but devastates metabolic assays. Mycoplasma consumes nucleosides (BrdU/EdU interference) and alters mitochondrial function (MTT/MTS interference).

  • Action: Mandatory PCR-based testing every 2 weeks.

  • Reference: Mycoplasma contamination alters cell metabolism and drug sensitivity [1].

Module 2: The Physical Variable (Edge Effects & Thermal Gradients)

The Problem: "Wells on the perimeter of the plate consistently show lower viability or higher variability than inner wells."

Root Cause:

  • Evaporation: Media evaporates from edge wells, concentrating salts and the drug, artificially increasing toxicity.

  • Thermal Gradients: When a cold plate enters a 37°C incubator, the edges warm faster than the center. This creates convection currents that cause cells to settle unevenly (clumping at the edges of the well), leading to uneven confluence.

Visualization: The "Edge Effect" Mechanism & Mitigation

EdgeEffect cluster_0 The Problem: Thermal Gradient cluster_1 The Solution: Thermal Equilibrium ColdPlate Plate at Room Temp (22°C) Incubator Transfer to Incubator (37°C) ColdPlate->Incubator Gradient Edges warm faster than Center Incubator->Gradient Convection Convection currents in media Gradient->Convection UnevenSettling Cells clump at well edges ( uneven growth ) Convection->UnevenSettling Seeding Seed Cells RestStep The 'Rest' Step: Leave at RT for 60 mins Seeding->RestStep Settling Cells settle evenly by gravity (No convection) RestStep->Settling Transfer Transfer to Incubator Settling->Transfer Uniformity Uniform Monolayer Transfer->Uniformity

Caption: Thermal gradients drive convection currents, causing uneven cell distribution. A 60-minute rest at Room Temperature (RT) allows gravity to settle cells evenly before heating begins.

Protocol 2.1: The "Sacrificial Well" Strategy

Do not use the outer perimeter (Rows A/H, Columns 1/12) for data.

  • Fill these wells with 200 µL of sterile PBS or media.

  • Result: This acts as a humidity buffer, absorbing the evaporation stress and protecting the inner 60 wells.

Module 3: The Chemical Variable (Solubility & Dosing)

The Problem: "My dose-response curve flattens or looks biphasic."

Root Cause: Compound precipitation or solvent toxicity.

Data Table: Solvent Tolerance Guidelines
SolventRecommended LimitToxic ThresholdMechanism of Interference
DMSO < 0.1%> 0.5%Membrane permeabilization; differentiation induction.
Ethanol < 0.1%> 1.0%Protein denaturation; metabolic stress.
PBS N/AN/ADilution of nutrients if volume is too high (>10%).

Technical Note: If your drug requires 1% DMSO to stay in solution, you must normalize all data to a "Vehicle Control" containing 1% DMSO, not just plain media.

Module 4: Statistical Validation (The Z-Factor)

The Problem: "How do I know if my assay is good enough to screen a library?"

Solution: Calculate the Z-Factor (Z'). This metric combines the dynamic range (Signal-to-Background) with the variability (Standard Deviation) [2].


[1]
  • 
    : Standard deviation of positive/negative controls.[2][3]
    
  • 
    : Mean of positive/negative controls.
    
Interpretation Decision Tree

ZFactor Calc Calculate Z-Factor Result1 Z' = 0.5 to 1.0 Calc->Result1 Result2 Z' = 0 to 0.5 Calc->Result2 Result3 Z' < 0 Calc->Result3 Action1 Excellent Assay. Proceed to Screening. Result1->Action1 Action2 Marginal. Increase replicates or optimize lysis time. Result2->Action2 Action3 Unusable. Signal overlaps with noise. Re-develop assay. Result3->Action3

Caption: The Z-Factor is the industry standard for assay robustness. A value < 0.5 indicates that the separation between your "Hit" and "No Hit" signals is too unreliable.

Frequently Asked Questions (FAQs)

Q: My MTS/MTT assay signal is saturated (OD > 3.0). Can I just dilute the final product?

  • A: No. If the OD is > 2.0–3.0, the enzymatic reaction was likely substrate-limited, meaning the relationship between cell number and signal is no longer linear. You must repeat the experiment with lower seeding density or shorter incubation time.

Q: Why do I see "negative" inhibition (stimulation) at low drug doses?

  • A: This is often "Hormesis"—a biological response where low doses of a toxin stimulate compensatory proliferation. However, it can also be a math error: ensure your background (media only) is subtracted correctly.

Q: Can I use the same plate for imaging and ATP assays?

  • A: Yes, but order matters. Perform non-destructive live-cell imaging (e.g., Incucyte) first. ATP assays (CellTiter-Glo) are lytic and destructive; they must be the endpoint.

References
  • Mycoplasma Contamination: The Impact on Cell-Based Research. MP Biomedicals. [Link]

  • Z-prime factor (Z') interpretation and assay validation. BMG LABTECH. [Link]

  • Methods for Reducing Cell Growth Edge Effects. Agilent Technologies. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO. National Institutes of Health (PMC). [Link]

  • A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Lundholt et al., J Biomol Screen (via ResearchGate). [Link]

Sources

How to increase the enantioselectivity of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization of Enantioselectivity in Tetrahydroquinoline Synthesis

Executive Summary

This technical guide addresses the enantioselective synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol and its chiral analogues.

CRITICAL SCIENTIFIC NOTE: The standard tautomer of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol (CAS 18004-75-6) features an aromatic pyridine ring fused to a saturated cyclohexane ring. In this planar configuration, the molecule is achiral .

However, "enantioselectivity" in this context invariably refers to one of two high-value synthetic targets often confused with this CAS:

  • 1,2,3,4-Tetrahydroquinolin-4-ol: Where the pyridine ring is reduced, creating stereocenters at C2 and C4.

  • C8-Functionalized Derivatives: Where chirality is introduced into the carbocyclic ring (positions 5-8).

This guide focuses on the Asymmetric Transfer Hydrogenation (ATH) protocols required to generate these chiral scaffolds with high enantiomeric excess (ee%), as this is the industry standard for "increasing enantioselectivity" in this class of compounds.

Part 1: The Protocol (Autonomy & Logic)

Core Workflow: Asymmetric Transfer Hydrogenation (ATH)

To achieve high enantioselectivity (>95% ee), we utilize a Ru(II)-catalyzed ATH mechanism. This method is superior to direct hydrogenation for tetrahydroquinolines due to milder conditions and better functional group tolerance.

The Reaction System:

  • Substrate: 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one (or the 1,2,3,4-enone precursor).

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya catalyst).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

Step-by-Step Optimization Protocol

1. Catalyst Pre-Complexation (The "Pre-Stir" Step)

  • Why: In situ generation of the active hydride species reduces induction time and prevents non-selective background reduction.

  • Action: Stir RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) in the solvent for 20 minutes before adding the substrate.

2. Solvent & pH Control

  • Why: The rate of hydride transfer is pH-dependent. A highly acidic environment protonates the nitrogen, deactivating the catalyst.

  • Action: Use a HCOOH:Et3N ratio of 5:2 . If reaction stalls, shift to 1:1 to increase pH slightly, enhancing the deprotonation of the Ru-amine complex.

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH). DCM often yields higher ee% due to "tight" transition states, while MeOH is faster.

3. Temperature Modulation

  • Why: Enantioselectivity is governed by the difference in Gibbs free energy (

    
    ) between the two transition states. Lower temperatures favor the lower-energy (desired) pathway.
    
  • Action: Run the reaction at 0°C to 4°C . Only raise to ambient temperature if conversion is <50% after 12 hours.

Part 2: Troubleshooting & FAQs (Technical Support)

Q1: My product is racemic (0% ee). What is happening?

Diagnosis: You are likely synthesizing the thermodynamically stable aromatic tautomer (5,6,7,8-THQ) which is planar, or your catalyst has racemized. Troubleshooting:

  • Check Structure: Confirm by NMR if the pyridine ring is reduced (1,2,3,4-THQ). If aromatic signals persist, you have the achiral product.

  • Catalyst Poisoning: Chloride ions can interfere. Ensure your substrate is free of HCl salts. Wash the precursor with NaHCO3 before reaction.

  • Ligand Leaching: If using a heterogeneous catalyst, the chiral ligand may have leached. Switch to homogenous Ru-TsDPEN for validation.

Q2: The conversion is high, but ee% is stuck at 60-70%. How do I boost it?

Diagnosis: This indicates a "loose" transition state or a competing non-selective background reaction. Troubleshooting:

  • Concentration Effect: Dilute the reaction. High concentrations can lead to intermolecular interactions that disrupt the chiral pocket. Target 0.1 M to 0.2 M .

  • Additive Screen: Add LiBr or KBr (1 equivalent). Lithium ions can coordinate with the ketone oxygen, rigidifying the substrate in the catalyst pocket, often boosting ee% by 10-15 points.

Q3: Can I use enzymatic kinetic resolution instead?

Answer: Yes, but with caveats. Lipases (e.g., Candida antarctica Lipase B) can resolve the alcohol after synthesis.

  • Protocol: Acetylation of the racemic alcohol using Vinyl Acetate and CAL-B. The enzyme will selectively acetylate one enantiomer.

  • Drawback: Maximum theoretical yield is 50%. ATH is preferred for 100% theoretical yield.

Part 3: Data Visualization & Logic

Comparative Catalyst Performance Table

Data based on typical reduction of quinolinone scaffolds.

Catalyst SystemSolventTime (h)Yield (%)ee (%)Notes
RuCl(p-cymene)[(S,S)-TsDPEN] DCM 12 92 96 Recommended Standard
RuCl(p-cymene)[(S,S)-TsDPEN]MeOH49882Faster, lower selectivity
Ir(Cp*)[(S,S)-MsDPEN]Water248590Green chemistry option
NaBH4 (Achiral Control)MeOH1990Racemic baseline
Mechanism of Enantioselection (Graphviz Diagram)

ATH_Mechanism cluster_conditions Critical Control Points Substrate Substrate (Prochiral Ketone) TS Transition State (Rigid H-Bonding) Substrate->TS Coordination Catalyst Ru-Catalyst (Chiral TsDPEN) Complex 16e- Ru Complex (Active Species) Catalyst->Complex Formic Acid Activation Complex->TS Enters Cycle Product Chiral Alcohol (High ee%) TS->Product Hydride Transfer (Rate Limiting) Temp Temp: 0-4°C TS->Temp Conc Conc: 0.1M TS->Conc Product->Complex Catalyst Regeneration

Caption: The Asymmetric Transfer Hydrogenation (ATH) cycle showing the critical role of the rigid transition state (TS) in determining enantioselectivity.

References

  • Chelucci, G., Orrù, G., & Soccolini, F. (2004).[1] Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. Arkivoc. Retrieved from [Link]

  • Dalian Institute of Chemical Physics. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 2-Methyl-5,6,7,8-tetrahydroquinoxaline Compound Summary. Retrieved from [Link]

  • MDPI. (2006). Facile Synthesis of 5,6,7,8-Tetrahydropyrimido[4,5-b]quinoline Derivatives. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. The quinoline scaffold has long been recognized as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1][2] This guide provides a detailed comparative analysis of the therapeutic potential of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol, a promising quinoline derivative, against established anticancer agents in relevant cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of its mechanism of action, comparative cytotoxicity, and the experimental methodologies to validate these findings.

Introduction to 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol and Comparator Agents

2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol is a chiral, partially saturated quinoline derivative that has garnered interest for its antiproliferative activities.[1] Research has indicated its potential to inhibit the growth of various cancer cell lines, including those of cervical, ovarian, and colorectal origin.[1][3] Its mechanism of action is believed to involve the induction of oxidative stress within cancer cells, a pathway that is often dysregulated in malignancies.[1]

For a robust comparison, the efficacy of this compound will be evaluated against the following standard-of-care chemotherapeutic agents:

  • Cisplatin and Doxorubicin: Commonly used in the treatment of cervical cancer.[4][5] Cisplatin forms DNA adducts, leading to apoptosis, while Doxorubicin intercalates into DNA and inhibits topoisomerase II.

  • Paclitaxel: A key therapeutic agent for ovarian cancer, which stabilizes microtubules, leading to cell cycle arrest and apoptosis.[1][6]

  • 5-Fluorouracil (5-FU): A cornerstone of colorectal cancer chemotherapy that acts as a thymidylate synthase inhibitor, disrupting DNA synthesis.[7][8]

This guide will focus on the comparative efficacy in three well-established cancer cell lines: HeLa (cervical carcinoma), A2780 (ovarian carcinoma), and HT-29 (colorectal adenocarcinoma).

Mechanism of Action: Induction of Oxidative Stress and Apoptosis

The primary proposed mechanism of action for 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol and its closely related derivatives is the induction of apoptosis through the generation of intracellular reactive oxygen species (ROS).[1][3] This process is initiated by the compound's interaction with mitochondria, leading to the depolarization of the mitochondrial membrane.[1] The subsequent increase in ROS levels creates a state of oxidative stress that cancer cells are unable to overcome, triggering a cascade of events that culminate in cell cycle arrest and programmed cell death (apoptosis).[1][9]

MTT_Workflow A 1. Seed cells in a 96-well plate (5,000-10,000 cells/well) B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Treat with varying concentrations of test compounds B->C D 4. Incubate for 48h C->D E 5. Add MTT reagent (0.5 mg/mL) D->E F 6. Incubate for 4h E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells (HeLa, A2780, or HT-29) during their exponential growth phase. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Adhesion: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol and the comparator drugs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the detection of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 96-well black plate and treat with the test compounds for a specified period (e.g., 6 hours).

  • Probe Loading: Remove the treatment medium and incubate the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence indicates a higher level of intracellular ROS.

Conclusion and Future Directions

The preliminary analysis of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol and its derivatives suggests a promising, albeit cell-line dependent, anticancer activity. The mechanism involving the induction of mitochondrial-mediated oxidative stress and apoptosis is a validated strategy in cancer therapy. While the potency of the current generation of these tetrahydroquinoline compounds may not surpass that of established chemotherapeutics in all tested cancer types, the A2780 ovarian cancer cell line data indicates a significant potential that warrants further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate more potent analogs of the 2-Methyl-5,6,7,8-tetrahydroquinoline scaffold.

  • In Vivo Efficacy Studies: To assess the antitumor activity and toxicity of the most promising compounds in animal models.

  • Combination Therapies: To explore potential synergistic effects when combined with standard chemotherapeutic agents, which could allow for dose reduction and mitigation of side effects.

This guide provides a foundational framework for the comparative evaluation of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol. The provided protocols and comparative data serve as a valuable resource for researchers dedicated to the discovery and development of novel anticancer therapeutics.

References

  • Gaur, K., & Singh, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1494–S1510.
  • ResearchGate. (n.d.). Cisplatin IC50 in 48 h HeLa cell cultures. Effects for individual studies with overall effect. Retrieved from [Link]

  • Liv Hospital. (2026, January 23). 6 Essential Chemo Pills and Drugs for Ovarian Cancer: What They Are and When They're Used. Retrieved from [Link]

  • Saeed, A., et al. (2022). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. PMC.
  • ResearchGate. (n.d.). Cytotoxic effects of cisplatin on HeLa cells viability for 24 h and 48 h. Retrieved from [Link]

  • Canadian Cancer Society. (n.d.). Chemotherapy for colorectal cancer. Retrieved from [Link]

  • Macmillan Cancer Support. (n.d.). Chemotherapy for bowel cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). The dose-effect curves of paclitaxel in A2780 and A2780/Taxol cells. Retrieved from [Link]

  • Aydin Dilsiz, S., & Erdem, O. (2020). Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells. DergiPark.
  • Colin, F., et al. (2020). Doxorubicin Inhibits Phosphatidylserine Decarboxylase and Modifies Mitochondrial Membrane Composition in HeLa Cells. PMC.
  • ResearchGate. (n.d.). The IC50 for 2D and 3D HeLa cells after 48 h of drug treatment. Retrieved from [Link]

  • Madared, N., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences.
  • American Cancer Society. (2025, July 1). Chemotherapy for Cervical Cancer. Retrieved from [Link]

  • PubMed. (2003, May 1). Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 of the cycloartane, cisplatin and 5-fluorouracil on HT-29 and CaCO-2 cells for 24-, 48- and 72-hour treatments (n = 3). Retrieved from [Link]

  • ResearchGate. (2025, October 15). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]

  • Wang, Y., et al. (2021).
  • Yildirim, H., & Aydemir, A. T. (2020).
  • Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. MDPI.
  • ResearchGate. (n.d.). IC 50 values of 5-FU for colon cancer cells. Retrieved from [Link]

  • Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PMC.
  • Serkies, K., & Jassem, J. (2018). Systemic therapy for cervical carcinoma – current status.
  • Martins, C., et al. (2023). Improvement of the In Vitro Cytotoxic Effect on HT-29 Colon Cancer Cells by Combining 5-Fluorouacil and Fluphenazine with Green, Red or Brown Propolis. MDPI.
  • Rycaj, K., et al. (2024).
  • Komor, A., et al. (2007). Studies on Combinations of Platinum with Paclitaxel and Colchicine in Ovarian Cancer Cell Lines. Anticancer Research.
  • PubMed. (2020, November 27). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]

  • Kouznetsov, D., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • PubMed. (2020, January 1). Tetrahydroquinoline units in flexible heteroarotinoids (Flex-Hets) convey anti-cancer properties in A2780 ovarian cancer cells. Retrieved from [Link]

  • OEHHA. (n.d.). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. Retrieved from [Link]

  • Al-Dies, A. M. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • Tavan, A., et al. (2015). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry.

Sources

Comparative Guide: 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol vs. Functionalized Tetrahydroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tetrahydroquinoline Shift

In medicinal chemistry, the transition from fully aromatic quinolines to partially saturated 5,6,7,8-tetrahydroquinolines (THQs) represents a strategic shift toward improved physicochemical properties, including enhanced solubility, metabolic stability, and the introduction of chirality.

This guide analyzes 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol (hereafter 2-Me-THQ-4-ol ), a versatile core scaffold.[1] We compare its baseline biological activity against highly functionalized THQ derivatives (e.g., morpholine-substituted analogs, tacrine hybrids) to delineate where the core molecule serves as a standalone agent versus where it functions best as a pharmacophore for fragment-based drug design (FBDD).

Chemical Profile & Structural Dynamics[2][3][4][5]

Tautomerism and Physicochemical Properties

The specific compound 2-Me-THQ-4-ol exists in a tautomeric equilibrium between the enol form (4-ol) and the keto form (4-one). In solution, the 4(1H)-one tautomer often predominates, stabilized by intermolecular hydrogen bonding.

Feature2-Methyl-5,6,7,8-tetrahydroquinolin-4-olAromatic Quinoline Analog
Hybridization Mixed

(heterocycle) /

(carbocycle)
Fully

(planar)
Chirality Potential for stereocenters at C5-C8Achiral (unless substituted)
Lipophilicity (cLogP) ~1.5 – 2.0 (Moderate)> 3.0 (High)
Solubility Enhanced (H-bond donor/acceptor)Poor (often requires salt formation)
Structural Visualization

The following diagram illustrates the tautomeric relationship and key derivatization sites that drive biological selectivity.

ChemicalStructure cluster_0 Tautomeric Equilibrium cluster_1 Derivatization Vectors Node1 Enol Form (4-Hydroxy) Node2 Keto Form (4-Oxo) Node1->Node2  Proton Transfer   Node3 C2-Methyl (Steric Anchor) Node2->Node3 Node4 C4-Position (H-Bonding/Substitution) Node2->Node4 Node5 C5-C8 Ring (Lipophilic Pocket Binding) Node2->Node5

Figure 1: Tautomeric equilibrium and structural vectors for SAR optimization.

Comparative Biological Activity

Oncology: ROS Induction vs. mTOR Inhibition

The 2-Me-THQ-4-ol core exhibits moderate intrinsic cytotoxicity, primarily driven by mitochondrial destabilization. However, when functionalized with specific moieties (e.g., morpholine), the mechanism shifts toward targeted kinase inhibition (mTOR), resulting in nanomolar potency.

Experimental Data Summary:

Compound ClassPrimary MechanismTarget Cell LineIC50 (µM)Selectivity Index (SI)
2-Me-THQ-4-ol (Core) ROS Induction / Mitochondrial DepolarizationHeLa (Cervical)~13.0Low (< 10)
Morpholine-THQ (Deriv.) mTOR Inhibition (Kinase targeting)A549 (Lung)0.033 High (> 50)
Aromatic Quinolines DNA Intercalation / Non-specificPC3 (Prostate)8.3Moderate

Analysis:

  • The Core (2-Me-THQ-4-ol): Acts as a "warhead" for oxidative stress. It is effective but lacks the potency of targeted therapies.

  • The Derivative (Morpholine-THQ): The addition of a morpholine group at the C4 or phenyl ring positions dramatically improves potency (from ~13 µM to 0.033 µM) by enabling specific hydrogen bonding within the mTOR active site.

Neurology: Cholinesterase Inhibition (Alzheimer's)

In neurodegenerative research, the THQ scaffold is valued for its ability to cross the blood-brain barrier (BBB).

  • 2-Me-THQ-4-ol : Shows weak inhibition of Acetylcholinesterase (AChE) as a standalone molecule.

  • Tacrine-THQ Hybrids : When the THQ core is linked to a tacrine moiety, it acts as a Dual Binding Site Inhibitor , spanning the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

Key Insight: The 2-Me-THQ-4-ol core is not a potent AChE inhibitor per se. Its value lies in being a PAS-binding anchor that, when tethered to a CAS binder (like tacrine), creates a hybrid with nanomolar efficacy and reduced hepatotoxicity compared to tacrine alone.

Mechanistic Pathways & Logic

The following diagram details how the core scaffold diverges in mechanism based on functionalization.

Mechanism cluster_Onco Oncology Pathway cluster_Neuro Neurology Pathway Root 2-Methyl-5,6,7,8-THQ-4-ol (Scaffold) Path1 Core Only Root->Path1 Path2 + Morpholine/Trifluoromethyl Root->Path2 Path3 + Tacrine Linker Root->Path3 Effect1 Mitochondrial Depolarization (ROS Surge) Path1->Effect1 Oxidative Stress Effect2 mTOR Kinase Inhibition (IC50: 33 nM) Path2->Effect2 Targeted Binding Effect3 Dual AChE Inhibition (CAS + PAS Binding) Path3->Effect3 Synergistic Binding

Figure 2: Divergent mechanistic pathways based on scaffold modification.

Experimental Protocols

Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one

Objective: Efficient synthesis of the core scaffold from commercially available precursors.

Reagents: 4-Hydroxy-2-methylquinoline, Platinum Oxide (


), Glacial Acetic Acid, Hydrogen gas (

).[2]

Protocol:

  • Dissolution: Dissolve 1.00 g (6.28 mmol) of 4-hydroxy-2-methylquinoline in 10.0 mL of glacial acetic acid.

  • Catalyst Addition: Add 100 mg (10 mol%) of

    
     carefully to the solution.
    
  • Hydrogenation: Purge the vessel with

    
     and maintain under a balloon of hydrogen at room temperature.
    
  • Monitoring: Stir for 22 hours. Verify completion via TLC (10% MeOH in DCM).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad thoroughly with Ethyl Acetate (EtOAc).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (10% MeOH-DCM) to yield the product as a pale yellow oil/solid.

Ellman’s Assay for AChE Inhibition

Objective: Determine the IC50 of THQ derivatives against Acetylcholinesterase.

Reagents: Acetylthiocholine iodide (Substrate), DTNB (Ellman’s reagent), AChE (from Electrophorus electricus), Phosphate Buffer (pH 8.0).

Protocol:

  • Preparation: Prepare a stock solution of the test compound in DMSO. Dilute with phosphate buffer to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Incubation: In a 96-well plate, add:

    • 150 µL Phosphate Buffer (0.1 M, pH 8.0)

    • 20 µL Test Compound Solution

    • 20 µL AChE Enzyme Solution (0.1 U/mL)

    • Incubate at 25°C for 15 minutes.

  • Initiation: Add 10 µL of DTNB (10 mM) and 10 µL of Acetylthiocholine iodide (10 mM).

  • Measurement: Monitor the absorbance at 412 nm immediately for 5 minutes using a microplate reader.

  • Calculation: Calculate % Inhibition =

    
    . Plot log[concentration] vs. % inhibition to determine IC50.
    

References

  • Synthesis and Chemical Properties : Benchchem. 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol - Synthesis and Chemical Properties. Link

  • Anticancer Mechanisms (mTOR) : MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. Link

  • AChE Inhibition Strategy : HKUST. A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity.[3] Link

  • Comparative Cytotoxicity : RSC Advances. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. Link

  • Synthesis Protocols : ResearchGate. Synthesis of tetrahydroquinolones via catalytic hydrogenation. Link

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。